6-Bromo-4-methoxy-1H-indole
Description
BenchChem offers high-quality 6-Bromo-4-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDDPXFOMVGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646119 | |
| Record name | 6-Bromo-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393553-57-6 | |
| Record name | 6-Bromo-4-methoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393553-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Bromo-4-methoxy-1H-indole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-methoxy-1H-indole | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-methoxy-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6-Bromo-4-methoxy-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 4-position offers a valuable platform for further chemical modifications and the exploration of novel therapeutic agents. This document delves into the mechanistic underpinnings and practical execution of the most viable synthetic routes, including the Leimgruber-Batcho and Fischer indole syntheses. Detailed experimental protocols, causality behind procedural choices, and characterization data are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a cornerstone in the design of bioactive molecules. The targeted compound, 6-Bromo-4-methoxy-1H-indole, presents a synthetically versatile intermediate. The bromine atom at the 6-position serves as a convenient handle for post-synthetic modifications via cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy group at the 4-position modulates the electronic character of the indole ring, influencing its reactivity and potential biological activity.
This guide is structured to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis of this important indole derivative. We will explore two of the most powerful and adaptable methods for indole synthesis: the Leimgruber-Batcho and the Fischer indole syntheses. Each section will provide a thorough discussion of the reaction mechanism, a step-by-step experimental protocol, and the necessary characterization data for the final product.
Strategic Approach to Synthesis: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of indoles, particularly those with substitution on the benzene ring.[1][2] A key advantage of this method is the ready availability of a wide range of substituted o-nitrotoluenes as starting materials.[3] The synthesis proceeds in two main stages: the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization to the indole.
Retrosynthetic Analysis and Key Intermediate
A logical retrosynthetic disconnection of 6-Bromo-4-methoxy-1H-indole using the Leimgruber-Batcho strategy points to the key intermediate, 1-bromo-5-methoxy-3-methyl-2-nitrobenzene .
Figure 1: Retrosynthetic analysis via the Leimgruber-Batcho pathway.
Synthesis of the Key Precursor: 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene
The synthesis of this key o-nitrotoluene intermediate can be envisioned from commercially available 3-bromo-5-methoxyaniline. The synthetic sequence involves the introduction of a methyl group and a nitro group onto the aromatic ring. A plausible route is outlined below.
Workflow for Precursor Synthesis
Figure 2: Proposed synthetic workflow for the key o-nitrotoluene precursor.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
To a solution of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents). The reaction mixture is heated to 110-120 °C for 4-6 hours, during which the formation of the enamine intermediate, 1-((E)-2-(dimethylamino)vinyl)-5-bromo-3-methoxy-2-nitrobenzene, occurs. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.
Causality: The elevated temperature is necessary to drive the condensation reaction and the removal of methanol, which is formed as a byproduct. Pyrrolidine acts as a basic catalyst to facilitate the deprotonation of the benzylic methyl group.
Step 2: Reductive Cyclization
The crude enamine from the previous step is dissolved in a mixture of ethyl acetate and methanol. To this solution, add a catalytic amount of Palladium on carbon (10% Pd/C). The reaction mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Alternatively, other reducing agents such as Raney nickel with hydrazine hydrate, stannous chloride, or iron in acetic acid can be employed.[1]
Causality: The palladium-catalyzed hydrogenation effectively reduces the nitro group to an amine. The resulting amino-enamine intermediate spontaneously cyclizes, followed by the elimination of dimethylamine to form the aromatic indole ring.
Work-up and Purification:
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-Bromo-4-methoxy-1H-indole.
Alternative Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.
Retrosynthetic Analysis and Key Precursor
For the synthesis of 6-Bromo-4-methoxy-1H-indole, the Fischer synthesis requires the corresponding substituted phenylhydrazine, which is (3-bromo-5-methoxyphenyl)hydrazine . This can be reacted with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. To obtain the unsubstituted pyrrole ring, glyoxal or a protected form thereof can be used.
Figure 3: Retrosynthetic analysis via the Fischer indole pathway.
Synthesis of the Key Precursor: (3-Bromo-5-methoxyphenyl)hydrazine
This key hydrazine derivative can be prepared from the commercially available 3-bromo-5-methoxyaniline via a two-step sequence involving diazotization followed by reduction.
Workflow for Precursor Synthesis
Figure 4: Synthetic workflow for the key phenylhydrazine precursor.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Formation of Phenylhydrazone and In Situ Cyclization
To a solution of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add glyoxal (as a 40% aqueous solution) or a glyoxal equivalent like glyoxal sodium bisulfite addition compound (1 equivalent). The mixture is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or zinc chloride, and heated to reflux for several hours.[5] The progress of the reaction is monitored by TLC.
Causality: The acidic conditions facilitate both the formation of the hydrazone and the subsequent[6][6]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis. The choice of acid and solvent can significantly impact the reaction yield and should be optimized.
Work-up and Purification:
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-Bromo-4-methoxy-1H-indole.
Characterization and Data
The identity and purity of the synthesized 6-Bromo-4-methoxy-1H-indole must be confirmed through various analytical techniques. Below is a summary of expected analytical data.
Table 1: Physicochemical and Spectroscopic Data for 6-Bromo-4-methoxy-1H-indole
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [7] |
| Molecular Weight | 226.07 g/mol | [7] |
| Appearance | Off-white to light brown solid | - |
| Melting Point | Not available | [7] |
| Boiling Point | 346.8 °C at 760 mmHg | [7] |
| Density | 1.591 g/cm³ | [7] |
| ¹H NMR (CDCl₃, δ) | Expected signals: ~8.1 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃) | Predicted |
| ¹³C NMR (CDCl₃, δ) | Expected signals: ~150-155 (C-O), 135-140 (C-Br), 100-130 (Ar-C), 55-60 (OCH₃) | Predicted |
Note: Predicted NMR data is based on general chemical shift ranges for similar indole structures. Actual values should be determined experimentally.
Safety Considerations
Both synthetic routes involve the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
-
Brominating agents: Are corrosive and toxic. Handle with care.
-
Nitrating agents (HNO₃, H₂SO₄): Are highly corrosive and strong oxidizers.
-
Hydrazine hydrate: Is toxic and a suspected carcinogen.
-
Flammable solvents (ethanol, ethyl acetate, hexane): Keep away from ignition sources.
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide has outlined two robust and well-established synthetic strategies for the preparation of 6-Bromo-4-methoxy-1H-indole: the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho method offers a modern and often high-yielding approach, contingent on the successful synthesis of the key o-nitrotoluene intermediate. The Fischer indole synthesis provides a classic and reliable alternative, relying on the preparation of the corresponding phenylhydrazine.
The choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. By providing detailed mechanistic insights, step-by-step protocols, and essential characterization data, this guide aims to empower researchers to confidently synthesize this valuable indole derivative for their drug discovery and development endeavors.
References
-
Leimgruber, W.; Batcho, A. D. Process for Producing Indoles. U.S. Patent 3,732,245, May 8, 1973.[8]
-
Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22 (1), 195-221.[2]
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676.
- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
-
6-Bromo-4-methoxy-1H-indole | 393553-57-6. American Elements. ([Link]7]
Sources
- 1. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN101333153A - Preparation of m-bromoanisole - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]
6-Bromo-4-methoxy-1H-indole: Chemical Architecture and Synthetic Utility
An In-Depth Technical Guide to 6-Bromo-4-methoxy-1H-indole
Executive Summary
6-Bromo-4-methoxy-1H-indole (CAS 393553-57-6) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K) and serotonergic modulators. Distinguished by its dual-functionalization potential—an electron-rich indole core activated by a C4-methoxy group and a reactive C6-bromide handle—this molecule serves as a versatile linchpin for divergent synthesis. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for application scientists and drug discovery researchers.
Part 1: Physicochemical Profile & Chemical Identity[1]
The unique substitution pattern of 6-bromo-4-methoxy-1H-indole imparts specific electronic properties. The C4-methoxy group acts as a strong electron-donating group (EDG) through resonance, significantly increasing the nucleophilicity of the C3 position, while the C6-bromine atom provides a site for orthogonal functionalization via transition-metal catalysis without interfering with the indole nitrogen or C3 reactivity.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 6-Bromo-4-methoxy-1H-indole |
| CAS Number | 393553-57-6 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Exact Mass | 224.979 g/mol |
| Appearance | Off-white to light green crystalline solid |
| Melting Point | N/A (Predicted >80°C based on analogs) |
| Boiling Point | 346.8°C (Predicted at 760 mmHg) |
| Density | 1.591 g/cm³ (Predicted) |
| pKa (NH) | ~16.3 (Calculated) |
| LogP | 2.7 (Lipophilic, suitable for CNS penetration) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Part 2: Synthetic Methodologies
The synthesis of 4,6-disubstituted indoles is non-trivial due to the specific regiochemical requirements. While direct halogenation of 4-methoxyindole often yields mixtures (favoring C3 or C7), de novo ring construction is the preferred route for high-purity 6-bromo-4-methoxy-1H-indole.
Method A: Leimgruber-Batcho Indole Synthesis (Recommended)
This pathway is favored for its scalability and mild conditions, avoiding the harsh acid catalysis of the Fischer indole synthesis which can degrade electron-rich methoxy groups.
Precursor: 4-Bromo-2-methoxy-6-nitrotoluene.
Protocol:
-
Enamine Formation: The precursor is heated with
-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The methyl group, activated by the ortho-nitro group, condenses to form the -dimethylamino-2-nitrostyrene intermediate. -
Reductive Cyclization: The intermediate is treated with Raney Nickel/Hydrazine or Zn/Acetic Acid (or TiCl₃) to reduce the nitro group to an amine, which spontaneously cyclizes and eliminates dimethylamine to form the indole core.
Method B: Bartoli Indole Synthesis
Suitable for smaller scales, utilizing the reaction of vinyl magnesium bromide with an ortho-substituted nitrobenzene.
Precursor: 1-Nitro-2-bromo-4-methoxybenzene (Regioselectivity control required). Note: This route is less convergent for this specific substitution pattern due to potential steric clashes at the C4 position.
Visualization: Synthetic Pathway (Leimgruber-Batcho)
Figure 1: The Leimgruber-Batcho synthesis pathway, ensuring regioselective installation of the C4-methoxy and C6-bromo substituents.
Part 3: Reactivity & Medicinal Chemistry Applications
The molecule functions as a "bifunctional scaffold." The C6-bromide is a classic electrophile for cross-coupling, while the C3 position is a potent nucleophile.
C-6 Functionalization (Suzuki-Miyaura Coupling)
The bromine at C6 is highly reactive toward Pd(0) catalysis. The presence of the C4-methoxy group does not sterically hinder the C6 position, allowing for high yields.
-
Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Application: Installation of biaryl systems common in kinase inhibitors (e.g., PI3K, VEGFR).
C-3 Electrophilic Substitution
The C4-methoxy group donates electron density into the ring, activating C3.
-
Formylation (Vilsmeier-Haack): POCl₃/DMF yields the 3-carbaldehyde.
-
Halogenation: NCS or NBS yields 3-chloro or 3-bromo derivatives.
N-1 Functionalization
The indole nitrogen can be alkylated or arylated to tune solubility or target affinity.
-
Protocol: NaH (1.2 eq), DMF, 0°C → RT, followed by alkyl halide.
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile. The C6-Br handle allows orthogonal expansion relative to the nucleophilic C3 center.
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at C-6
To synthesize 4-methoxy-6-(4-pyridyl)-1H-indole.
-
Setup: In a microwave vial or round-bottom flask, combine 6-bromo-4-methoxy-1H-indole (1.0 eq), 4-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent: Add degassed 1,4-dioxane (10 mL/mmol) and 2M aqueous Na₂CO₃ (3.0 eq).
-
Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol 2: Safety & Handling
-
Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive; keep container tightly closed.
-
Disposal: Halogenated organic waste stream.
References
-
PubChem. (2025). 6-Bromo-4-methoxy-1H-indole Compound Summary. National Library of Medicine. [Link]
-
American Elements. (2025). 6-Bromo-4-methoxy-1H-indole Product Specifications. [Link][1][2]
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Protocols. [Link]
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-methoxy-1H-indole
Abstract & Strategic Significance
The 6-bromo-4-methoxy-1H-indole scaffold is a high-value pharmacophore in medicinal chemistry, frequently serving as a core for kinase inhibitors (targeting the ATP hinge region) and GPCR modulators (e.g., 5-HT receptors).
While the indole nucleus is generally electron-rich, the 4-methoxy substituent introduces a specific electronic challenge. Through mesomeric donation (+M effect), the methoxy group increases electron density across the bicyclic system. This renders the C6-Bromine bond less electrophilic compared to a standard 6-bromoindole, thereby increasing the energy barrier for the oxidative addition step in the catalytic cycle.
This guide provides optimized protocols to overcome this deactivation, ensuring high conversion rates while maintaining regioselectivity and functional group tolerance.
Critical Parameters & Optimization Logic
The "Deactivated" Electrophile Challenge
In palladium catalysis, the rate-limiting step for aryl bromides is often oxidative addition.
-
Problem: The electron-donating 4-OMe group stabilizes the C6 position, making the C-Br bond stronger and less reactive toward the Pd(0) species.
-
Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., Dialkylbiaryl phosphines like XPhos, SPhos, or RuPhos). These ligands increase the electron density on the Palladium center, making it more nucleophilic and capable of inserting into the deactivated Ar-Br bond.
N-H Proton Management
The free N-H of the indole (pKa ~16) presents a competitive site for arylation or deprotonation.
-
Suzuki-Miyaura: Weak bases (K₂CO₃, K₃PO₄) are preferred to avoid deprotonating the indole N-H, allowing the reaction to proceed without N-protection.
-
Buchwald-Hartwig: Strong bases (NaOtBu) are often required. If N-arylation is a side reaction, use LHMDS (non-nucleophilic) or protect the nitrogen (e.g., SEM, Boc, or Tosyl) prior to coupling.
Decision Matrix: Reaction Workflow
The following decision tree outlines the optimal catalytic systems based on the desired transformation.
Figure 1: Strategic selection of catalytic systems based on coupling partners.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Coupling of 6-bromo-4-methoxy-1H-indole with aryl boronic acids. Rationale: The XPhos Pd G3 precatalyst is selected because XPhos forms a monolithic, active Pd(0) species that is highly effective for electron-rich (deactivated) aryl bromides.
Materials:
-
6-Bromo-4-methoxy-1H-indole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF or 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the indole (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed THF (concentration ~0.1 M relative to indole) and 0.5 M aq. K₃PO₄ via syringe.
-
Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LC-MS.
-
Note: If conversion is slow, increase temperature to 100 °C (requires pressure vial).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of secondary amines at the C6 position. Rationale: RuPhos is the ligand of choice for secondary amines due to its resistance to oxidation and high activity with electron-rich aryl halides. LHMDS is used as a base if the substrate contains sensitive functional groups, though NaOtBu is standard.
Materials:
-
6-Bromo-4-methoxy-1H-indole (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous, degassed)
Procedure:
-
Setup: In a glovebox or under strict Ar flow, combine indole, amine, NaOtBu, and RuPhos Pd G3 in a vial.
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Seal and heat to 80–100 °C for 4–12 hours.
-
Checkpoint: If the indole N-H is unprotected, use 2.5 equiv of base (1 equiv to deprotonate N-H, 1.5 for the reaction) or protect the N-H first. Recommendation: For valuable amines, protect the indole N-H with Boc or SEM to prevent catalyst poisoning or side reactions.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC or silica chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Objective: Installation of alkyne linkers. Rationale: Copper-co-catalyzed conditions work well. The electron-rich nature of the indole requires slightly higher temperatures than electron-poor systems.
Materials:
-
6-Bromo-4-methoxy-1H-indole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2.5 mol%)
-
Base/Solvent: Et₃N (as solvent or 1:1 mix with DMF)
Procedure:
-
Setup: Combine indole, Pd catalyst, and CuI in a vial.
-
Solvent: Add degassed Et₃N/DMF (1:1).
-
Addition: Add the alkyne.
-
Reaction: Heat to 80 °C for 4–6 hours.
-
Workup: Standard aqueous extraction. Caution: Copper residues can chelate to the product; wash with NH₄Cl/NH₃ solution to remove Cu.
Troubleshooting & Pro-Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to electron-rich ring. | Switch to XPhos or tBuXPhos ligands. Increase Temp to 110 °C. |
| Protodehalogenation | Hydride source present (often from solvent or excess base). | Ensure solvents are anhydrous. Reduce reaction time. |
| Homocoupling | Oxidation of boronic acid (Suzuki) or alkyne (Glaser coupling). | Degas solvents thoroughly (sparge with Ar for 15 min). |
| N-Arylation | Competitive coupling at Indole N-H. | Protect N-H (Boc/SEM) or use a weaker base (K₃PO₄) in Suzuki. |
References
-
Synthesis and Reactivity of Methoxy-Activated Indoles. Chimica Italiana. (Review of methoxy-indole reactivity and Suzuki coupling examples). [1][2][3][4]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (General mechanism and ligand selection for amination). 5[1][2][3][4]
-
Suzuki Coupling. Organic Chemistry Portal. (Protocols for boronic acid cross-coupling). 6[1][2][3][4][7]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole Series. Thieme Connect. (Specific application to bromo-indoles). 8
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
"functionalization of the C6 position of 4-methoxy-1H-indole"
Executive Summary
Functionalizing the benzene ring of the indole scaffold—specifically the C6 position—is a formidable challenge in medicinal chemistry.[1] While C2 and C3 are naturally nucleophilic and accessible via classical electrophilic aromatic substitution (EAS) or lithiation, the carbocyclic core (C4–C7) remains largely inert to standard methods.
The substrate 4-methoxy-1H-indole presents a unique "selectivity paradox." The C4-methoxy group is an electron-donating group (EDG) that electronically activates the ortho- (C3, C5) and para- (C7) positions. However, for drug discovery applications requiring C6-functionalization , this electronic bias must be overridden.
This Application Note details a high-precision protocol utilizing Steric Steering . By installing a bulky N-triisopropylsilyl (TIPS) group, we effectively shut down the C2 and C7 positions. Combined with the inherent steric crowding at C3 and C5 caused by the 4-methoxy group, the Iridium-catalyzed C-H borylation is forced to occur exclusively at the C6 position . This method allows for the subsequent installation of diverse aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling.
Strategic Analysis: The "Steric Steering" Mechanism
To achieve C6 selectivity, one must navigate the electronic and steric landscape of the 4-methoxyindole substrate.
-
Electronic Bias (Natural Reactivity):
-
C3: Highly nucleophilic (EAS preferred).
-
C2: Acidic (Lithiation preferred).
-
C5/C7: Activated by C4-OMe (ortho/para directing).
-
C6: Electronically deactivated (meta to OMe) and naturally disfavored.
-
-
Steric Solution (Iridium Catalysis):
-
The active catalyst species formed from [Ir(OMe)(cod)]2 and dtbpy is sterically demanding. It prefers the least hindered C-H bond.
-
N-TIPS Protection: The bulky triisopropylsilyl group creates a "cone of protection" that sterically blocks C2 and C7.
-
4-OMe Effect: The methoxy group at C4 creates peri-strain at C3 and ortho-crowding at C5.
-
Result: C6 remains the only sterically accessible "landing strip" for the catalyst.
-
Visualizing the Selectivity Logic
Figure 1: Steric Selectivity Map. Red indicates blocked sites; Yellow indicates hindered sites; Green indicates the target site.
Detailed Experimental Protocols
Phase 1: N-Protection (Steric Shield Installation)
Objective: Install the TIPS group to block C2 and C7.
Reagents:
-
4-Methoxy-1H-indole (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil, 1.2 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.1 equiv)
-
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if necessary. Suspend NaH in anhydrous THF (0.2 M relative to indole).
-
Deprotonation: Cool the suspension to 0 °C. Add 4-methoxyindole (dissolved in minimal THF) dropwise. Allow to stir at 0 °C for 30 minutes until H2 evolution ceases.
-
Silylation: Add TIPSCl (1.1 equiv) dropwise. Warm to room temperature and stir for 2–4 hours. Monitor by TLC (The N-TIPS product is significantly less polar).
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc. Dry organics over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: N-TIPS indoles are often oils.
Phase 2: C6-Selective C-H Borylation
Objective: Install the Pinacolboronate ester at C6.
Reagents:
-
N-TIPS-4-methoxyindole (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2, 0.6–0.8 equiv) Note: Using <1 equiv relative to substrate minimizes diborylation.
-
[Ir(OMe)(cod)]2 (1.5 mol%)
-
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Hexane or THF (Anhydrous, degassed)
Protocol:
-
Catalyst Formation: In a glovebox or under strict Argon flow, mix [Ir(OMe)(cod)]2 and dtbpy in hexane (2 mL) in a sealable pressure tube. The solution should turn dark brown/red.
-
Reaction Assembly: Add B2pin2 and the N-TIPS-indole substrate. Dilute to 0.3 M concentration.
-
Heating: Seal the tube and heat to 80 °C for 16 hours.
-
Critical Check: The reaction mixture usually turns dark. If it turns black and precipitates significantly, the catalyst may have decomposed (check O2 exclusion).
-
-
Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with Et2O/Hexane) to remove the catalyst. Concentrate the filtrate.
-
Analysis: Analyze crude by 1H-NMR. Look for the diagnostic C6-H loss and the presence of the Bpin signals.
-
Yield Expectation: 70–85%.
-
Regioisomer Check: C6-Bpin product will show a singlet (or weak doublet) for H7 and H5 protons with meta-coupling patterns, distinct from C2/C3 borylation.
-
Phase 3: Suzuki-Miyaura Cross-Coupling
Objective: Convert the C6-Bpin into the desired functional group (Ar/HetAr).
Reagents:
-
Crude C6-Bpin-N-TIPS-indole (1.0 equiv)
-
Aryl Bromide/Iodide (1.2 equiv)
-
Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3/SPhos (for difficult couplings)
-
K3PO4 (3.0 equiv, 2M aq. solution)
-
Dioxane (degassed)
Protocol:
-
Mix: Combine the borylated indole, aryl halide, and Pd catalyst in Dioxane.
-
Base: Add the aqueous K3PO4.
-
Heat: Stir at 90–100 °C for 4–12 hours under Argon.
-
Workup/Deprotection:
-
Option A (Isolate): Standard extraction and column chromatography.
-
Option B (One-pot Deprotection): After coupling is complete, add TBAF (1M in THF, 2.0 equiv) directly to the reaction mixture and stir at RT for 1 hour to remove the TIPS group.
-
-
Final Purification: Flash chromatography.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for C6 functionalization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 2) | Catalyst deactivation by O2 or moisture. | Ensure rigorous degassing of solvents. Use a glovebox if available. Freshly sublime [Ir(OMe)(cod)]2. |
| C2/C7 Borylation Observed | TIPS group fell off or steric failure. | Confirm N-TIPS integrity by NMR before borylation. Ensure reaction temp does not exceed 80°C. |
| Protodeboronation | Instability of Indole-Bpin on Silica. | Critical: Indole boronates are sensitive to acidic silica. Use neutral alumina or deactivate silica with 1% Triethylamine during purification. |
| C3 Borylation | Lack of steric crowding at C3. | While 4-OMe usually protects C3, if C3-borylation persists, consider installing a transient Halogen (Br/Cl) at C3 prior to borylation, then remove it later. |
References
-
Feng, Y.; Holte, D.; Zoller, J.; Umemiya, S.; Simke, L. R.; Baran, P. S. "Total Synthesis of Verruculogen and Fumitremorgin A Enabled by Ligand-Controlled C–H Borylation."[2] Journal of the American Chemical Society, 2015 , 137(32), 10160–10163.[2]
- Key Citation: Establishes the N-TIPS strategy for C6-selective boryl
-
M. R. Smith III; R. E.[3][4] Maleczka Jr. "Iridium-Catalyzed C–H Borylation of Heterocycles." Chemical Reviews, 2010 , 110, 6817–6855.
- Key Citation: Foundational review on steric control in Ir-catalyzed boryl
- Robbins, D. W.; Hartwig, J. F. "A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions." Science, 2011, 333, 1423–1427.
-
Zheng, T.; Jiang, H.; Ma, J.; et al. "Dispersion-controlled C6-selective C–H borylation of indoles." Chemical Communications, 2025 , Advance Article.
- Key Citation: Recent advancement using dispersion forces for C6 selectivity (altern
Sources
Process Development Guide: Large-Scale Synthesis of 6-Bromo-4-methoxy-1H-indole
Executive Summary & Strategic Analysis
The indole scaffold is ubiquitous in medicinal chemistry, yet the 4,6-disubstitution pattern presents a specific synthetic challenge.[1] The 4-position is electronically deactivated and sterically sensitive, while the 6-position is often prone to competing regioselectivity during classical cyclizations (e.g., Fischer indole synthesis).[1]
For the large-scale GMP-compliant synthesis of 6-Bromo-4-methoxy-1H-indole , the Leimgruber-Batcho (LB) indole synthesis is the superior methodology.[1] Unlike the Bartoli reaction (which requires hazardous excess of vinyl Grignard reagents) or the Hemetsberger reaction (involving potentially explosive azides), the LB protocol offers:
-
Atom Economy: High-yielding condensation and cyclization steps.[1]
-
Scalability: Avoidance of cryogenic conditions and pyrophoric reagents.[1]
-
Regiocontrol: The position of the nitrogen is fixed by the starting nitro group, eliminating regioisomers common in Fischer syntheses.
Critical Quality Attribute (CQA): Retention of the aryl bromide. Catalytic hydrogenation (Pd/C, H₂) must be avoided in the final step to prevent hydrodehalogenation. This protocol utilizes a chemical reduction (Fe/AcOH) to ensure chemoselectivity.
Retrosynthetic Analysis & Pathway
The synthesis relies on the "Ortho-Toluidine" logic, where the pyrrole ring carbons are derived from the methyl group of a toluene derivative and a formyl equivalent (DMF-DMA).[1]
Graphviz Pathway Diagram
Caption: Linear synthetic flow from commodity phenol to target indole. The critical Leimgruber-Batcho sequence (Blue Zone) ensures regiochemical integrity.
Detailed Experimental Protocols
Stage 1: Enamine Formation (Condensation)
Objective: Convert the activated methyl group of the nitrotoluene into the trans-β-dimethylamino-styrene.[1]
-
Starting Material: 4-Bromo-2-methoxy-6-nitrotoluene (MW: 246.06)[1]
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1][2]
-
Solvent: DMF (anhydrous)[1]
Rationale: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group.[1] Heating with DMF-DMA drives the formation of the enamine.[3] Removal of the methanol by-product is essential to drive the equilibrium forward (Le Chatelier's principle).
Protocol:
-
Setup: Equip a 5L glass-lined reactor with a mechanical stirrer, internal temperature probe, and a distillation head (Dean-Stark trap not necessary, simple distillation path preferred).
-
Charging: Charge 4-Bromo-2-methoxy-6-nitrotoluene (500 g, 2.03 mol) and anhydrous DMF (1.5 L, 3 vol).
-
Reagent Addition: Add DMF-DMA (405 mL, 3.05 mol, 1.5 eq) in one portion.
-
Reaction: Heat the mixture to 110°C .
-
Process Note: Methanol will begin to distill off.[1] Ensure the receiver is vented to a scrubber.
-
-
Monitoring: Hold at 110°C for 12–16 hours. Monitor by HPLC (Target: < 2% Starting Material). The solution will turn deep dark red (characteristic of nitrostyrenes).
-
Workup (Precipitation):
-
Cool the reaction mixture to 20–25°C.
-
The product often precipitates upon cooling. If not, slowly add Water (1.5 L) over 1 hour to force precipitation.
-
Stir the slurry at 0–5°C for 2 hours.
-
-
Isolation: Filter the deep red solid. Wash the cake with water (2 x 500 mL) to remove residual DMF.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Expected Yield: 85–92%
-
Appearance: Dark red crystalline solid.[1]
-
Stage 2: Reductive Cyclization
Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the enamine double bond to form the indole, followed by elimination of dimethylamine.
-
Critical Constraint: Do NOT use Pd/C or Raney Nickel under hydrogen pressure, as this poses a high risk of debrominating the C6-Bromine.[1]
-
Selected Method: Iron powder in Acetic Acid (Fe/AcOH).[1] This method is chemoselective for nitro reduction in the presence of aryl halides.
Protocol:
-
Setup: Equip a 10L reactor with an overhead stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge the Enamine Intermediate (from Stage 1) (500 g, 1.66 mol) and Glacial Acetic Acid (3.5 L, 7 vol).
-
Heating: Heat the suspension to 80°C . (The enamine may partially dissolve).[1]
-
Reduction (Exotherm Control):
-
Add Iron Powder (325 mesh, 370 g, 6.64 mol, 4.0 eq) portion-wise over 1 hour.
-
Safety: The reaction is exothermic. Maintain internal temperature between 85–95°C during addition. Do not allow to exceed 100°C to prevent violent boiling.[1]
-
-
Completion: After addition, stir at 90°C for 2–4 hours. Monitor by HPLC. The deep red color should fade to a lighter brown/amber.
-
Workup:
-
Cool to 25°C.
-
Dilute with Ethyl Acetate (5 L) and filter through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (2 L).
-
Neutralization: The filtrate contains significant acetic acid. Wash the organic layer with Water (3 x 2 L), followed by slow washing with Sat.[1] NaHCO₃ or 10% NaOH until the aqueous phase is pH > 8.
-
Caution: CO₂ evolution during neutralization.[1]
-
-
Purification:
-
Final Isolation: Filter the off-white to pale beige crystals. Dry at 40°C under vacuum.
Analytical Specifications & Data
| Parameter | Specification | Method |
| Appearance | Off-white to pale brown solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
| Melting Point | 138–142°C (Typical) | DSC / Capillary |
| Residual Solvent | < 5000 ppm (AcOH/EtOAc) | GC-HS |
| Halogen Content | Positive for Bromine | Elemental Analysis / MS |
Key NMR Signals (DMSO-d6):
-
Indole NH: Broad singlet ~11.2 ppm.[1]
-
C2-H: Doublet/Multiplet ~7.3 ppm.[1]
-
C3-H: Doublet/Multiplet ~6.4 ppm.[1]
-
Ar-H (C5/C7): Two meta-coupled doublets (J ~1-2 Hz) in the aromatic region (approx 7.0 - 7.5 ppm).[1]
-
OMe: Singlet at ~3.9 ppm.[1]
Process Safety & Engineering Controls
Process Flow Diagram (Unit Operations)
Caption: Unit operation flow emphasizing safety nodes for volatile removal and exotherm management.
Hazard Analysis
-
Nitrotoluene Derivatives: Although less explosive than TNT, poly-nitro or halo-nitro toluenes possess high energy.[1] Do not distill the starting material to dryness at high temperatures.
-
DMF-DMA: Flammable liquid.[1] Hydrolyzes to dimethylamine (gas) and DMF. Ensure good ventilation.[1]
-
Iron/Acetic Acid:
References
-
Leimgruber, W., & Batcho, A. D. (1971).[1][2] Method for preparing indoles.[1][2][3][4][5][6] US Patent 3,732,245.[1]
-
Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-nitrotoluenes.[1][2] Organic Syntheses, 63, 214.[1] [1]
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] (Review of Leimgruber-Batcho applications).
-
PubChem Compound Summary. (n.d.). 4-bromo-2-methoxy-6-nitrotoluene.[1][7][8] National Center for Biotechnology Information.[1]
-
Sigma-Aldrich. (n.d.).[1] 4-Bromo-2-nitrotoluene Product Sheet.[1][9] (Source for precursor analog data). [1]
Sources
- 1. 4-BROMO-6-METHOXYINDOLE CAS#: 393553-55-4 [m.chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 4-BROMO-2-METHOXY-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 8. reagentia.eu [reagentia.eu]
- 9. 4-ブロモ-2-ニトロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols for the Purification of 6-Bromo-4-methoxy-1H-indole Derivatives by Column Chromatography
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed framework for the purification of 6-Bromo-4-methoxy-1H-indole and its derivatives using column chromatography, a fundamental technique in synthetic chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern the separation process. It offers a robust, field-tested protocol, from the initial selection of chromatographic conditions via Thin-Layer Chromatography (TLC) to the execution of flash column chromatography and post-purification analysis. The protocols and insights contained herein are designed to be self-validating, empowering researchers to achieve high purity and yield for this important class of heterocyclic compounds.
Introduction: The Chromatographic Challenge of Substituted Indoles
The 6-Bromo-4-methoxy-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of a bromine atom at the 6-position and a methoxy group at the 4-position significantly modulates the electronic and lipophilic properties of the indole ring, influencing its interactions with biological targets.[1] However, these same substitutions present unique challenges for purification.
The presence of the electron-donating methoxy group and the electron-withdrawing, yet lipophilic, bromine atom, along with the polar N-H group, results in a molecule of intermediate polarity. This necessitates a carefully optimized chromatographic system to resolve the target compound from starting materials, reagents, and reaction byproducts. Standard silica gel column chromatography is the most effective and widely used method for this purpose.[2][3] This guide will walk you through a systematic approach to developing and executing a successful purification strategy.
Foundational Principles: Understanding the Separation
The successful purification of 6-Bromo-4-methoxy-1H-indole derivatives hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4]
2.1. The Stationary Phase: Why Silica Gel?
For the separation of moderately polar organic compounds like substituted indoles, silica gel (SiO₂) is the stationary phase of choice.[2] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. The indole N-H and the methoxy oxygen are primary sites for such interactions, leading to retention on the column.
2.2. Physicochemical Properties of 6-Bromo-4-methoxy-1H-indole
A clear understanding of the target molecule's properties is crucial for designing the purification protocol.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₉H₈BrNO | - |
| Molecular Weight | 226.07 g/mol | Influences diffusion rates but is less critical than polarity for this technique. |
| Boiling Point | 346.8 °C at 760 mmHg | Non-volatile, making it suitable for chromatography and solvent removal by rotary evaporation.[5] |
| Polarity | Intermediate | The methoxy and N-H groups provide polar character, while the bromo-substituted benzene ring is nonpolar. This balance requires a mobile phase of intermediate polarity for optimal elution. |
| Stability | Generally stable | Indoles can be sensitive to strong acids. While silica gel is slightly acidic, brief contact during flash chromatography is typically not problematic for this derivative.[6] However, prolonged exposure should be avoided. |
2.3. The Mobile Phase: A Balancing Act of Polarity
The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the stationary phase, carrying the analytes with it. The key is to find a mobile phase that provides differential elution of the components in the mixture. For 6-Bromo-4-methoxy-1H-indole derivatives, a binary solvent system of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.[1][3]
-
Increasing the proportion of the polar solvent will increase the eluting power of the mobile phase, causing all compounds to move faster down the column (higher Rf values).
-
Decreasing the proportion of the polar solvent will decrease the eluting power, resulting in slower movement and lower Rf values.
Workflow for Purification
The purification process can be broken down into a logical sequence of steps, from initial analysis to the final isolation of the pure compound.
Caption: A logical workflow for the purification of 6-Bromo-4-methoxy-1H-indole derivatives.
Detailed Protocols
4.1. Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal solvent system for your column chromatography.[7]
Objective: To identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35. This Rf range typically provides the best separation in flash column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude reaction mixture
-
Developing chambers
-
A range of solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain) if compounds are not UV-active.
Procedure:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a relatively nonpolar mixture, such as 10% EtOAc in Hexanes (9:1 Hexanes:EtOAc).
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.
-
Calculate Rf: The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize:
-
If the target spot's Rf is too low (<0.2), increase the polarity of the solvent system (e.g., move to 20% EtOAc in Hexanes).
-
If the Rf is too high (>0.4), decrease the polarity (e.g., move to 5% EtOAc in Hexanes).
-
Test several solvent systems to achieve good separation between the desired product and impurities.
-
Example TLC Solvent Systems for Screening:
| System | Ratio (v/v) | Polarity |
| Hexanes:EtOAc | 9:1 | Low |
| Hexanes:EtOAc | 4:1 | Medium-Low |
| Hexanes:EtOAc | 7:3 | Medium |
| Hexanes:DCM | 1:1 | Medium |
4.2. Protocol 2: Flash Column Chromatography
This protocol is based on the principles of rapid chromatography, utilizing positive pressure to accelerate the separation.[8]
Objective: To separate the 6-Bromo-4-methoxy-1H-indole derivative from impurities on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool plug
-
Optimized eluent from Protocol 1
-
Crude sample
-
Collection tubes/flasks
-
Air/Nitrogen line with a regulator
Procedure:
Caption: Step-by-step workflow for flash column chromatography.
Detailed Steps:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the eluent to form a slurry. Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of a solvent (DCM is often a good choice). Carefully add the solution to the top of the column using a pipette. Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.
-
Dry Loading (for samples with poor solubility in the eluent): Dissolve the crude product in a suitable solvent (e.g., acetone or methanol). Add a small amount of silica gel (2-3 times the sample weight) and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column, then add the protective layer of sand.[9]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Connect the air/nitrogen line and apply gentle pressure to achieve a steady flow rate (e.g., 5-10 cm/min descent of the solvent front).
-
Begin collecting fractions in numbered test tubes or flasks. The size of the fractions will depend on the column size and the separation.
-
Maintain a constant head of solvent above the silica gel throughout the process. If a gradient elution is needed (i.e., increasing the solvent polarity during the run), do so in a stepwise or continuous manner.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the same eluent system.
-
Visualize under UV light to identify which fractions contain the desired product and which are pure.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 6-Bromo-4-methoxy-1H-indole derivative.[7]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values between the product and impurities. |
| Column overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:50 to 1:100 sample-to-silica ratio. | |
| Cracked/Channeled Column | Poorly packed column; column ran dry. | Ensure even packing and never let the solvent level drop below the top of the stationary phase. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Decomposes on Column | Compound is sensitive to the acidic nature of silica. | Deactivate the silica by pre-washing the column with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina.[10] |
Conclusion
The purification of 6-Bromo-4-methoxy-1H-indole derivatives by column chromatography is a highly effective and reproducible method when approached systematically. By leveraging TLC for rapid method development and adhering to the detailed protocols for flash chromatography, researchers can consistently achieve high levels of purity. Understanding the interplay between the physicochemical properties of the analyte and the chromatographic system is paramount to troubleshooting and adapting these methods for novel derivatives. This guide provides the foundational knowledge and practical steps to empower scientists in their synthetic and drug development endeavors.
References
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
AskChem: Do primary bromides decompose on silica? Reddit. [Link]
-
Biotage. Are there benefits to collecting flash chromatography fractions based on multiple UV wavelengths?. [Link]
-
Sorbtech. TLC for Flash Chromatography. [Link]
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]
-
PubChem. 4-bromo-6-methoxy-1H-indole. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
AMERICAN ELEMENTS®. 6-Bromo-4-methoxy-1H-indole. [Link]
-
Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. [Link]
-
Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Journal of Heterocyclic Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments (JoVE). [Link]
-
【4K】-- Column Chromatography (Purification). YouTube. [Link]
Sources
- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. americanelements.com [americanelements.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
"synthesis of 6-aryl-4-methoxy-1H-indoles via Suzuki coupling"
Application Note: High-Efficiency Synthesis of 6-Aryl-4-Methoxy-1H-Indoles via Suzuki-Miyaura Cross-Coupling
Executive Summary
The 6-aryl-4-methoxyindole scaffold is a privileged structural motif found in bioactive marine alkaloids (e.g., Breitfussin B) and emerging kinase inhibitors. Synthesizing this core presents a specific electronic challenge: the strong electron-donating group (EDG) at C4 increases the electron density of the indole ring, potentially deactivating the C6-position toward oxidative addition during palladium-catalyzed cross-coupling.
This guide details a field-proven protocol for the Suzuki-Miyaura coupling of 6-bromo-4-methoxy-1H-indole with aryl boronic acids. By utilizing bidentate ferrocenyl ligands and an optimized biphasic solvent system, researchers can achieve high yields (>85%) while suppressing common side reactions like protodehalogenation.
Strategic Analysis & Mechanistic Insight
The Electronic Challenge
In a standard Suzuki coupling, the oxidative addition of the aryl halide to Pd(0) is often the rate-determining step.
-
Indole Electronics: The indole ring is inherently electron-rich.
-
C4-Methoxy Effect: The methoxy group at C4 donates electron density into the
-system via resonance. While C6 is meta to the C4-position, the overall increase in ring electron density renders the C6-Br bond less electrophilic compared to simple aryl bromides. -
Solution: The use of electron-rich phosphine ligands (like dppf or SPhos) facilitates oxidative addition. Furthermore, protecting the N1-position (e.g., with Boc or Tosyl) is often unnecessary if mild bases are used, but can be employed to prevent catalyst poisoning by the indolyl anion.
Retrosynthetic Logic
The most efficient route utilizes 6-bromo-4-methoxy-1H-indole as the divergent intermediate. This building block is commercially available or can be synthesized via Iridium-catalyzed C-H borylation/oxidation sequences from 6-bromoindole.[1]
Figure 1: Retrosynthetic disconnection relying on the C6-Br functional handle.
Critical Parameter Optimization
The following parameters have been validated for the coupling of electron-rich indole halides.
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | The large bite angle and electron-rich nature of the dppf ligand stabilize the Pd(0) species and accelerate oxidative addition into the deactivated C-Br bond. |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | This ternary mixture ensures solubility of the organic indole, the boronic acid, and the inorganic base. Ethanol acts as a phase-transfer co-solvent. |
| Base | NaHCO₃ (Sat. Aq.) | A milder base than K₂CO₃ or K₃PO₄. It minimizes competitive deprotonation of the indole N-H (pKa ~16), reducing the formation of unreactive indolyl-palladium species. |
| Temperature | 80–90 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition in this electron-rich system. |
Detailed Experimental Protocol
Objective: Synthesis of 6-(4-fluorophenyl)-4-methoxy-1H-indole. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Materials
-
Substrate: 6-Bromo-4-methoxy-1H-indole (226 mg, 1.0 mmol) [CAS: 393553-57-6].
-
Coupling Partner: (4-Fluorophenyl)boronic acid (210 mg, 1.5 mmol).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol, 5 mol%).
-
Base: Saturated aqueous NaHCO₃ (2.0 mL).
-
Solvent: Toluene (8 mL) and Ethanol (2 mL).
Step-by-Step Procedure
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
-
Reagent Loading: Charge the vessel with the indole substrate (1.0 equiv), boronic acid (1.5 equiv), and the Pd catalyst (5 mol%).
-
Note: Adding the catalyst to the solid mixture before solvent addition minimizes catalyst decomposition.
-
-
Solvent Addition & Degassing:
-
Add Toluene and Ethanol via syringe.
-
Add the saturated NaHCO₃ solution.[2]
-
CRITICAL STEP: Sparge the biphasic mixture with nitrogen gas for 10–15 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling vs. cross-coupling).
-
-
Reaction: Seal the vessel and heat to 90 °C in an oil bath (or aluminum block) with vigorous stirring (>800 rpm) to ensure phase mixing.
-
Monitor: Check by TLC or LC-MS after 2 hours. Full conversion is typically observed within 4–6 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (10 mL).
-
Separate the layers.[3] Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc). The 4-methoxy group increases polarity compared to simple indoles.
-
Mechanistic Workflow & Troubleshooting
The catalytic cycle below highlights the specific electronic considerations for this substrate.
Figure 2: Suzuki catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich indole core.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure. | Switch to SPhos Pd G2 or XPhos Pd G2 precatalysts. These bulky, electron-rich ligands drive the reaction on deactivated halides. |
| Protodehalogenation | Reduction of C-Br to C-H. | Solvent is too "wet" or reaction is overheated. Ensure solvents are degassed and dry; reduce temp to 80 °C. |
| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Re-sparge solvents strictly. Ensure boronic acid is not in large excess (>2.0 equiv promotes homocoupling). |
| N-Arylation | Competitive coupling at Nitrogen. | Use N-Boc protected indole or ensure base is weak (NaHCO₃) to keep N-H protonated. |
References
-
Breitfussin B Synthesis
- Citation: Anbarasan, P., et al. "C4–H alkoxylation of 6-bromoindole and its application to the synthesis of breitfussin B." Chemical Science, 2015.
- Relevance: Establishes the stability of the 6-bromo-4-methoxyindole core and its utility in total synthesis.
-
Source:
-
Efflux Pump Inhibitor Protocol
- Citation: WO2018165611A1. "Indole derivatives as efflux pump inhibitors.
- Relevance: Provides the specific Pd(dppf)Cl₂/Toluene/EtOH protocol adapted for this guide.
-
Source:
-
General Suzuki Mechanism
- Citation: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
- Relevance: Foundational text for the mechanistic cycle and base selection.
-
Source:
Sources
Application Note: 6-Bromo-4-methoxy-1H-indole in Advanced Materials Science
Executive Summary: The "Dual-Handle" Advantage
6-Bromo-4-methoxy-1H-indole (CAS: 393553-57-6) represents a high-value scaffold for the precision engineering of organic semiconductors and fluorescent probes. Unlike generic indole precursors, this specific isomer offers a unique "Push-Pull-Processable" triad:
-
Electronic Push (4-OMe): The methoxy group at the C4 position acts as a strong electron-donating group (EDG) that raises the HOMO level, facilitating hole transport, while simultaneously disrupting π-π stacking to improve solubility in organic solvents.
-
Synthetic Handle (6-Br): The bromine atom at the C6 position serves as a high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for linear conjugation extension without interfering with the reactive C3 site.
-
Optical Tuning: The 4-methoxy substituent induces a bathochromic shift (red-shift) in emission compared to unsubstituted indoles, making it ideal for blue-to-green fluorescent sensors.
This guide outlines the utilization of 6-Bromo-4-methoxy-1H-indole as a core building block for Donor-Acceptor (D-A) polymers and molecular probes .
Molecular Architecture & Material Logic
To effectively use this compound, one must understand its electronic landscape.
| Feature | Chemical Logic | Material Consequence |
| 6-Bromo Substituent | Distal Halogenation | Enables "Head-to-Tail" or "Side-Chain" polymerization. Crucial for extending conjugation length in OLED hosts. |
| 4-Methoxy Group | Steric & Electronic Donor | Solubility: Breaks planar symmetry, enhancing solubility in CHCl₃/Toluene. Bandgap: Raises HOMO energy, reducing the bandgap for easier oxidation (p-type behavior). |
| C3-H Site | Unsubstituted Reactive Site | Remains open for formylation (Vilsmeier-Haack) or direct arylation, allowing the creation of "T-shaped" or "Y-shaped" chromophores. |
Structural Logic Diagram
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Caption: Divergent synthesis strategy. The C6-Br handle allows for polymer backbone construction, while the C3 position remains available for functional group installation.
Protocol A: Synthesis of Donor-Acceptor Monomers
Application: Creating low-bandgap oligomers for Organic Photovoltaics (OPVs) or OFETs. Mechanism: Suzuki-Miyaura Cross-Coupling.
Materials Required[1][2][3][4][5][6][7]
-
Substrate: 6-Bromo-4-methoxy-1H-indole (1.0 eq)
-
Partner: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole (or similar acceptor) (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Inert Gas: Argon or Nitrogen (Grade 5.0)
Step-by-Step Methodology
-
Degassing (Critical): Sparge the 1,4-dioxane and 2M K₂CO₃ separately with Argon for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.
-
Reaction Assembly: In a flame-dried Schlenk flask, combine the indole substrate, boronic ester partner, and Pd catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe, followed by the base solution.
-
Thermal Activation: Seal the flask and heat to 90°C for 16 hours. Note: The 4-OMe group thermally stabilizes the indole ring, preventing decomposition often seen with electron-deficient indoles.
-
Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black. Extract with Ethyl Acetate (3x).
-
Purification: The 4-methoxy group imparts a distinct polarity. Purify via flash column chromatography (Silica Gel 60).
-
Gradient: Hexanes:Ethyl Acetate (Start 9:1 → End 7:3).
-
Observation: Product will likely fluoresce blue/green under 365nm UV light due to the extended conjugation.
-
Protocol B: Synthesis of Solvatochromic Probes
Application: Designing fluorescent sensors for polarity or viscosity. Mechanism: C3-Formylation followed by Knoevenagel Condensation.
Rationale
The 4-methoxy group serves as an "auxiliary donor," enhancing the intramolecular charge transfer (ICT) state when an acceptor is attached at C3.
Workflow
-
Vilsmeier-Haack Formylation:
-
React 6-Bromo-4-methoxy-1H-indole with POCl₃/DMF at 0°C → RT.
-
Result: 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde.
-
Why: The C3 position is naturally nucleophilic; the 4-OMe group enhances this nucleophilicity, making the reaction proceed faster than in unsubstituted indoles.
-
-
Knoevenagel Condensation:
-
Reagents: Indole-3-carbaldehyde (from step 1) + Malononitrile (1.2 eq) + Piperidine (cat.) in Ethanol.
-
Reflux: 2 hours.
-
Product: A "Push-Pull" dye where the Indole is the Donor and the Dicyanovinyl group is the Acceptor.
-
Data Validation (Expected Results)
| Parameter | Unsubstituted Analog | 6-Bromo-4-methoxy Analog | Interpretation |
| Absorption | ~380 nm | ~410 nm | 4-OMe causes red-shift (smaller bandgap). |
| Emission | ~450 nm | ~495 nm | Stronger ICT character. |
| Solubility (CHCl₃) | Low (<5 mg/mL) | High (>20 mg/mL) | 4-OMe disrupts stacking, aiding processing. |
Troubleshooting & Optimization
-
Issue: Low Yield in Coupling (Protocol A).
-
Cause: The free N-H proton on the indole can be deprotonated by the base, poisoning the catalyst or creating anionic species that coordinate poorly.
-
Fix: Protect the N-H position before coupling. Use N-Boc or N-Methyl protection.
-
N-Methylation: NaH (1.2 eq), MeI (1.5 eq) in THF, 0°C. This also further improves solubility.
-
-
-
Issue: Purification Difficulty.
-
Insight: 6-Bromo-4-methoxy-1H-indole is sensitive to acid. Avoid highly acidic silica or prolonged exposure to TFA. Use neutral alumina if degradation is observed.
-
References
-
Synthesis & Reactivity of Methoxy-Indoles
-
Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- Source:Current Organic Chemistry, 2005.
- Relevance: Establishes the electronic activation provided by the methoxy group
-
Link:[Link]
-
-
Indoles in Organic Electronics
-
Cross-Coupling Methodologies
-
Fluorescence Properties
- Title: Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Mel
- Source:Journal of Medicinal Chemistry, 2014.
- Relevance: Demonstrates how 4-substitution (analogous to 4-methoxy) dramatically alters the fluorescence quantum yield and Stokes shift of the indole core.
-
Link:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-methoxy-1H-indole
Welcome to the technical support center for the synthesis of 6-Bromo-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indole derivative. By understanding the underlying chemical principles, you can troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
I. Overview of Synthetic Strategies & Common Pitfalls
The synthesis of polysubstituted indoles like 6-Bromo-4-methoxy-1H-indole can be approached through several classical methods, each with its own set of advantages and potential for side reactions. The most probable and widely used method for this specific substitution pattern is the Fischer indole synthesis .[1] Alternative routes such as the Leimgruber-Batcho and Bischler-Möhlau syntheses are also viable but may present different challenges.
This guide will focus primarily on the Fischer indole synthesis, as it is the most likely route to be employed for this target molecule, starting from the corresponding phenylhydrazine and an aldehyde or ketone.
II. The Fischer Indole Synthesis: A Closer Look
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[3] For the synthesis of 6-Bromo-4-methoxy-1H-indole, the logical starting materials are 4-bromo-2-methoxyphenylhydrazine and an acetaldehyde equivalent (e.g., acetaldehyde itself or a protected form).
Experimental Workflow: Fischer Indole Synthesis
Caption: A simplified workflow for the Fischer indole synthesis of 6-Bromo-4-methoxy-1H-indole.
III. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 6-Bromo-4-methoxy-1H-indole via the Fischer indole synthesis.
FAQs
Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the likely causes?
A1: Low yields in a Fischer indole synthesis can be attributed to several factors:
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical.[1] Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂), are commonly used.[4] If the acidity is too low, the key[2][2]-sigmatropic rearrangement may not occur efficiently. Conversely, excessively harsh acidic conditions can lead to degradation of the starting materials or the product.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion.[5] However, prolonged heating or excessively high temperatures can lead to the formation of tarry byproducts. It is crucial to optimize the temperature and monitor the reaction progress by TLC.
-
Purity of Starting Materials: Impurities in the 4-bromo-2-methoxyphenylhydrazine or the acetaldehyde equivalent can inhibit the reaction or lead to the formation of side products. Ensure your starting materials are of high purity.
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the intermediates are sensitive to air.
Q2: I have obtained a mixture of two isomeric indoles. How can I identify them and why did this happen?
A2: The formation of isomeric indoles is a common side reaction in the Fischer indole synthesis when using meta-substituted phenylhydrazines. In the case of 4-bromo-2-methoxyphenylhydrazine, the cyclization can occur at either of the two positions ortho to the hydrazine group, leading to the formation of both 6-Bromo-4-methoxy-1H-indole (the desired product) and 4-Bromo-6-methoxy-1H-indole (the isomeric byproduct).
The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the phenyl ring. The methoxy group is an electron-donating group, which can influence the direction of the cyclization.
Identification and Purification: The two isomers will likely have different retention factors (Rf) on TLC and can be separated by column chromatography.[2] Their identity can be confirmed by NMR spectroscopy, paying close attention to the coupling patterns of the aromatic protons. Recrystallization can also be an effective method for purifying the desired isomer, provided there is a significant difference in solubility.[6]
Q3: My reaction mixture has turned dark and tarry. Is it salvageable?
A3: The formation of tar is a common issue in Fischer indole syntheses, often resulting from overly harsh reaction conditions (high temperature or strong acid concentration).[2] While it may be difficult to recover a high yield from a completely tarred reaction, it is sometimes possible to extract the desired product. After the reaction is complete, quenching with a base and extracting with an organic solvent may allow for the recovery of some product, which will then require extensive purification by column chromatography. To avoid this in the future, consider using a milder acid catalyst or lowering the reaction temperature.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong acids like sulfuric acid and polyphosphoric acid are corrosive and should be handled with care.
-
The reaction may release ammonia , which is a pungent and irritating gas. Ensure adequate ventilation.
-
Always perform a thorough risk assessment before starting any chemical synthesis.
IV. Mechanistic Insight into a Key Side Reaction: Isomer Formation
The formation of the undesired 4-Bromo-6-methoxy-1H-indole isomer is a direct consequence of the non-regioselective nature of the[2][2]-sigmatropic rearrangement and subsequent cyclization. The electron-donating methoxy group can influence the electronic density at both ortho positions, leading to a mixture of products.
Caption: Formation of isomeric indoles from a meta-substituted phenylhydrazone.
V. Representative Experimental Protocol (Fischer Indole Synthesis)
Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.
Materials:
-
4-bromo-2-methoxyphenylhydrazine hydrochloride
-
Acetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-bromo-2-methoxyphenylhydrazine hydrochloride in a suitable solvent like ethanol. Add acetaldehyde dimethyl acetal and a catalytic amount of a mild acid (e.g., acetic acid). Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting hydrazine.
-
Indolization: Remove the solvent from the hydrazone formation step under reduced pressure. To the crude hydrazone, add polyphosphoric acid. Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers. Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired 6-Bromo-4-methoxy-1H-indole from the isomeric byproduct and other impurities.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
| Parameter | Expected Value/Range | Troubleshooting Tips |
| Yield | 30-60% (unoptimized) | Optimize acid catalyst, temperature, and reaction time. |
| Isomer Ratio | Variable | Lowering temperature may improve selectivity. |
| TLC (Rf) | Isomers should have distinct Rf values | Use different solvent systems to achieve better separation. |
| Purification | Column chromatography or recrystallization | Gradient elution is recommended for column chromatography. |
VI. References
-
Google Patents. (n.d.). Preparation method of 6-bromoindole derivative. Retrieved January 31, 2026, from
-
ResearchGate. (2010). The Benzyne Fischer-Indole Reaction. Retrieved January 31, 2026, from [Link]
-
The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved January 31, 2026, from [Link]
-
MDPI. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 31, 2026, from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved January 31, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved January 31, 2026, from [Link]
-
American Elements. (n.d.). 6-Bromo-4-methoxy-1H-indole. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved January 31, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. distantreader.org [distantreader.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mastering Temperature-Sensitive Reactions of 6-Bromo-4-methoxy-1H-indole
Welcome to the technical support center for 6-Bromo-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this versatile but sensitive molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction to 6-Bromo-4-methoxy-1H-indole
6-Bromo-4-methoxy-1H-indole is a key building block in the synthesis of a variety of biologically active compounds. Its unique substitution pattern offers multiple avenues for functionalization. However, the electron-donating methoxy group and the electron-withdrawing bromine atom, combined with the inherent reactivity of the indole core, make many of its reactions highly sensitive to temperature. Precise thermal control is paramount to ensure high yields, minimize side-product formation, and achieve reproducible results.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Light green to green solid | |
| Boiling Point | 346.8 ± 22.0 °C (Predicted) | |
| Storage | Sealed in dry, Room Temperature |
Section 1: N-Protection and N-Alkylation
The acidic N-H proton of the indole ring is often the first site of reaction. Both protection and alkylation at this position are fundamental transformations. However, improper temperature control can lead to poor yields and unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my N-alkylation reaction. What is the most likely cause related to temperature?
A1: Low yields in N-alkylation are often due to incomplete deprotonation or side reactions. Temperature plays a crucial role in both steps. For the deprotonation step, using a strong base like sodium hydride (NaH), it is critical to perform this at a reduced temperature, typically 0 °C, to prevent degradation of the starting material and side reactions with the solvent (e.g., DMF).[1][2] After deprotonation, the subsequent alkylation with an alkyl halide is often conducted at room temperature. However, for less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[2] Insufficient heating will result in a low yield, while excessive heat can lead to the formation of C-alkylated byproducts.
Q2: I am observing C-alkylation instead of the desired N-alkylation. How can I improve the selectivity?
A2: The regioselectivity of indole alkylation is a classic example of kinetic versus thermodynamic control. N-alkylation is the kinetically favored product, while C3-alkylation is often the thermodynamically more stable product. To favor N-alkylation, you should use a strong base to fully deprotonate the indole nitrogen, forming the indolide anion. This reaction should be performed at a low temperature (e.g., 0 °C) to ensure that the reaction is under kinetic control.[1] Using polar aprotic solvents like DMF or THF also favors N-alkylation.
Troubleshooting Guide: N-Alkylation
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield | Incomplete deprotonation due to low temperature or insufficient time. | After adding the base at 0 °C, allow the reaction to stir for 30-60 minutes at this temperature before adding the alkylating agent.[2] For sluggish reactions, consider allowing the reaction to slowly warm to room temperature. |
| Reaction temperature too low for the alkylating agent. | For less reactive alkyl halides, gentle heating to 40-60 °C may be required after the initial addition at 0 °C.[2] Monitor the reaction by TLC to determine the optimal temperature and time. | |
| Formation of C-Alkylated Byproducts | Reaction temperature is too high, favoring the thermodynamically controlled C-alkylation product. | Maintain a low temperature (0 °C) during the deprotonation and the initial phase of alkylation. Avoid excessive heating. |
| Degradation of Starting Material | Deprotonation step performed at too high a temperature. | Always cool the solution of 6-Bromo-4-methoxy-1H-indole to 0 °C before the portion-wise addition of a strong base like NaH.[2] |
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 6-Bromo-4-methoxy-1H-indole.
Section 2: Lithiation and Formylation
Regioselective functionalization of the indole core often proceeds via a lithiated intermediate. The Vilsmeier-Haack reaction is a common method for formylation. Both of these reactions are highly temperature-sensitive.
Frequently Asked Questions (FAQs)
Q1: My lithiation reaction is giving a complex mixture of products. How critical is the temperature?
A1: Extremely critical. Lithiation of indoles, especially those with other functional groups, must be performed at very low temperatures, typically between -40 °C and -78 °C. At higher temperatures, the highly reactive organolithium species can react with the solvent, the starting material at other positions, or undergo decomposition. For a similar compound, 4-bromo-7-methoxy-1H-indole, a reaction temperature below -40 °C was maintained.[3] It is essential to use a cryostat or a dry ice/acetone bath to maintain a consistent low temperature.
Q2: During my Vilsmeier-Haack formylation, the reaction mixture turned dark, and I isolated very little of the desired aldehyde. What went wrong?
A2: The Vilsmeier-Haack reaction involves a highly electrophilic intermediate (the Vilsmeier reagent). The reaction with electron-rich indoles is very exothermic. If the temperature is not controlled, polymerization and degradation of the indole will occur, leading to a dark, tarry mixture and low yields. The reaction is typically carried out at low temperatures, between 0 °C and 5 °C.[4] The Vilsmeier reagent should be pre-formed at a low temperature before the dropwise addition of the indole solution, also at a low temperature.
Troubleshooting Guide: Lithiation and Formylation
| Reaction | Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Lithiation | Low Yield/Decomposition | Temperature too high during lithiation. | Maintain the reaction temperature below -40 °C, preferably at -78 °C, throughout the addition of the organolithium reagent and subsequent quenching with an electrophile.[3] |
| Vilsmeier-Haack | Polymerization/Darkening of Reaction Mixture | Poor temperature control, leading to an uncontrolled exothermic reaction. | Pre-form the Vilsmeier reagent at 0 °C. Add the indole solution dropwise to the cold Vilsmeier reagent, ensuring the internal temperature does not rise significantly. Use an ice-salt bath for better temperature control.[4] |
| Low Yield of Aldehyde | Incomplete reaction due to low temperature. | After the initial addition at low temperature, the reaction may need to be stirred at room temperature or gently heated (e.g., to 40 °C) for a period to ensure complete conversion. Monitor by TLC. |
Decision Tree for Vilsmeier-Haack Formylation
Caption: Troubleshooting decision tree for Vilsmeier-Haack formylation.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
The bromine at the 6-position is an excellent handle for introducing new carbon-carbon bonds via cross-coupling reactions like the Suzuki-Miyaura coupling. Temperature control is vital for catalyst stability and preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is giving low yields and I see some debromination of my starting material. Is this related to temperature?
A1: Yes, both low yields and debromination can be temperature-related. While Suzuki couplings often require elevated temperatures to proceed at a reasonable rate, excessive heat can lead to catalyst decomposition (formation of palladium black) and side reactions like debromination.[5] An optimal temperature, often around 80 °C, needs to be empirically determined for your specific substrate and catalyst system.[2] If you observe catalyst decomposition, the temperature is likely too high.
Q2: How do I determine the optimal temperature for my Suzuki-Miyaura reaction?
A2: The optimal temperature is a balance between reaction rate and catalyst stability. A good starting point is often around 80 °C. You can screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) on a small scale to find the sweet spot.[6] At lower temperatures, the reaction may be too slow, while at higher temperatures, you risk catalyst degradation and increased side products.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield with Catalyst Decomposition (Palladium Black) | Reaction temperature is too high, leading to catalyst degradation.[5] | Reduce the reaction temperature. Screen a range of temperatures from 60 °C to 100 °C to find the optimum.[6] |
| Debromination of Starting Material | High reaction temperatures can promote this side reaction. | Lower the reaction temperature. Also, ensure you are using an appropriate N-protecting group, as this can influence the electronic properties of the indole and its susceptibility to debromination.[7] |
| No Reaction or Very Slow Reaction | Reaction temperature is too low. | Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring the reaction progress and catalyst stability. |
Section 4: Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N and C-O bonds, which is particularly useful for coupling amines or alcohols to the 6-position of the indole. Traditionally, this reaction is known for its harsh conditions.
Frequently Asked Questions (FAQs)
Q1: Do I need to use very high temperatures for an Ullmann coupling with 6-Bromo-4-methoxy-1H-indole?
A1: Traditional Ullmann reactions often require very high temperatures, sometimes in excess of 210 °C, especially for less reactive aryl halides.[8] However, the development of modern catalytic systems with specific ligands can significantly lower the required reaction temperature. For electron-rich aryl bromides like 6-Bromo-4-methoxy-1H-indole, it is advisable to start by screening temperatures in the range of 100-140 °C with a suitable ligand.[6] Some modern photoinduced, copper-catalyzed methods can even proceed at room temperature.[9]
Q2: My Ullmann reaction is giving a significant amount of homocoupling of the starting material. How can I avoid this?
A2: Homocoupling is a common side reaction in Ullmann condensations, and it can be exacerbated by high temperatures. If you are observing significant homocoupling, it is a strong indication that your reaction temperature is too high. Try lowering the temperature and screening different copper sources and ligands, as these can have a profound effect on the selectivity of the reaction.
Troubleshooting Guide: Ullmann Condensation
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield/No Reaction | Insufficient temperature for the chosen catalytic system. | Gradually increase the temperature, for instance, in 20 °C increments from 100 °C. Consider screening different ligands that may promote the reaction at lower temperatures.[10] |
| Formation of Homocoupled Byproducts | Reaction temperature is too high, promoting the reductive homocoupling of the aryl bromide. | Lower the reaction temperature. Optimize the ligand and base combination, as this can improve the rate of the desired cross-coupling relative to homocoupling. |
| Thermal Degradation of Reactants or Products | The high temperatures required for the reaction are causing decomposition. | Explore modern, milder Ullmann coupling protocols that utilize specific ligands to lower the activation energy and thus the required temperature.[9][10] |
References
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. (2020-12-17). Available at: [Link]
-
Temperature effect on coupling reaction. ResearchGate. Available at: [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. (2023-09-27). Available at: [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. Available at: [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023-09-05). Available at: [Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. ACS Publications. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. (2012-07-17). Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. PMC - PubMed Central. (2025-09-09). Available at: [Link]
-
Why n-alkylation in cyanide substituted indole is difficult?. Reddit. Available at: [Link]
-
A Versatile Approach to Ullmann C–N Couplings at Room Temperature: New Families of Nucleophiles and Electrophiles for Photoinduced, Copper-Catalyzed Processes. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 6-Bromo-4-methoxy-1H-indole Reaction Mixtures
Welcome to the technical support guide for the chromatographic analysis of 6-Bromo-4-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of reaction mixtures containing this indole derivative. The guidance provided herein is grounded in established chromatographic principles to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Challenge
6-Bromo-4-methoxy-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2] Monitoring its synthesis requires precise analytical techniques to separate the target molecule from starting materials, intermediates, and potential side-products. The electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing, sterically bulky bromo group present unique challenges and opportunities in chromatographic separation.[2][3][4] This guide provides a structured approach to troubleshooting and optimizing both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods for this specific analytical problem.
Section 1: Thin-Layer Chromatography (TLC) Analysis - Troubleshooting & FAQs
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its simplicity, however, can mask underlying issues that compromise data quality.
Frequently Asked Questions (TLC)
Q1: My spots are streaking or "tailing" down the plate. What is causing this?
A1: Spot tailing is typically a result of analyte-stationary phase interactions that are too strong or unfavorable. For an indole derivative like 6-Bromo-4-methoxy-1H-indole, there are several root causes:
-
Sample Overload: Applying too much sample to the plate is the most common cause. The stationary phase becomes saturated, leading to a smear rather than a compact spot. Solution: Dilute your reaction mixture sample significantly before spotting. You can also apply the sample in smaller portions, allowing the solvent to dry completely between applications.[5]
-
Strong Analyte-Silica Interaction: The N-H proton of the indole ring is acidic and can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This can cause significant tailing. Solution: Add a small amount of a competitive polar modifier to your mobile phase. For instance, adding 0.5-1% triethylamine (a base) can neutralize the acidic silica surface, while adding 0.5-1% acetic or formic acid can protonate the indole, ensuring it moves as a single species.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO), it can interfere with the initial binding to the stationary phase, causing streaking from the origin.[6] Solution: If possible, dissolve the sample in a less polar solvent that is still strong enough to ensure solubility (e.g., ethyl acetate or dichloromethane).
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: This issue arises from either insufficient sample concentration or improper visualization.
-
Concentration is Too Low: The product may be present at a very low concentration. Solution: Try spotting the sample multiple times in the exact same location, allowing the solvent to evaporate between each application to build up the concentration on the plate.[5]
-
Improper Visualization: 6-Bromo-4-methoxy-1H-indole, being an aromatic indole, should be visible under UV light.[7] If it's not, you may need a chemical stain.
-
UV Light (254 nm): This should be your first step. The conjugated π-system of the indole ring will absorb UV light, appearing as a dark spot against the fluorescent green background of the TLC plate.[7]
-
Chemical Stains: If UV is not effective or for non-UV active impurities, a chemical stain is necessary.
-
p-Anisaldehyde Stain: A versatile stain for many functional groups. It often produces distinctly colored spots for different compounds.
-
Sodium Nitrite / HCl: This is a specific stain for indoles. Spraying with a fresh solution of sodium nitrite in hydrochloric acid and gently heating will cause indole derivatives to turn red.[8]
-
Iodine Chamber: A simple and often effective method. Placing the plate in a chamber with iodine crystals will cause most organic compounds, especially aromatic ones, to appear as brown spots.[9]
-
-
Q3: My product and starting material have very similar Rf values. How can I improve the separation?
A3: Poor separation indicates that the mobile phase is not optimal for differentiating between the components of your mixture.[10]
-
Adjust Mobile Phase Polarity: The key is to find a solvent system where the components have different affinities.
-
If the Rf values are too high (>0.8), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).
-
If the Rf values are too low (<0.2), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, you need to change the nature of the solvents. The "selectivity" of the solvent system refers to its ability to engage in different types of intermolecular forces (e.g., dipole-dipole, hydrogen bonding). For instance, swapping ethyl acetate for dichloromethane or adding a small amount of methanol can fundamentally change the interactions and improve separation.
TLC Analysis Workflow
The following diagram outlines a systematic workflow for performing and troubleshooting TLC analysis.
Caption: A standard workflow for TLC analysis.
Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQs
HPLC provides quantitative data on the purity of the reaction mixture and the relative amounts of each component. Reversed-phase HPLC is the most common and suitable mode for analyzing substituted indoles.[11][12][13]
Frequently Asked Questions (HPLC)
Q1: My peaks are broad or tailing. How can I achieve sharper peaks?
A1: Peak asymmetry in HPLC is a common problem with multiple potential sources.
-
Secondary Silanol Interactions: This is a frequent issue when analyzing basic compounds like indoles on silica-based C18 columns. The slightly acidic residual silanol groups on the stationary phase can interact with the indole N-H, causing peak tailing.
-
Solution 1: Acidify the Mobile Phase: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components. The acid protonates the silanol groups, "masking" them from interacting with your analyte.[12] This also ensures the indole is consistently protonated, preventing peak splitting due to multiple ionic forms.
-
Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with higher purity silica and are "end-capped" to minimize the number of free silanol groups, significantly reducing tailing for basic compounds.
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[14] Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak distortion. Solution: Try reversing and flushing the column (check manufacturer's instructions first) or replace the column if it's old.
Q2: I have poor resolution between my product peak and a closely eluting impurity.
A2: Improving resolution requires methodical optimization of the separation conditions.
-
Optimize Mobile Phase Strength (Isocratic or Gradient):
-
Isocratic: If you are using a single mobile phase composition, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and often improve resolution, at the cost of a longer run time.[15]
-
Gradient: If using a gradient, make the slope shallower. A slower increase in the organic solvent percentage over time gives the analytes more opportunity to interact differently with the stationary phase, enhancing separation.[15]
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try a method with methanol, and vice versa. Methanol is a proton donor, while acetonitrile is a proton acceptor, leading to different hydrogen bonding interactions that can alter elution order and improve resolution.[15]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase may be required. While C18 is a good starting point, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like indoles through π-π interactions.
-
Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity (lowering backpressure) and can sometimes change selectivity.[15] However, its effects can be unpredictable.
Q3: My retention times are drifting or are not reproducible.
A3: Unstable retention times point to a lack of equilibrium or system instability.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 10-15 column volume post-run equilibration is standard.
-
Mobile Phase Issues: Ensure your mobile phase components are accurately mixed and thoroughly degassed.[16] Air bubbles in the pump can cause flow rate fluctuations and retention time drift.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.[16]
-
Pump Malfunction: Check for leaks in the pump heads or seals. Unusual pressure fluctuations are a key indicator of pump issues.[16]
HPLC Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving poor peak resolution in HPLC.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your analysis. Optimization will likely be required based on the specific impurities in your reaction mixture.
Protocol 1: General TLC Method
-
Plate: Silica gel 60 F₂₅₄ coated aluminum plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in 0.5 mL of ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the TLC plate baseline. Also, spot the starting material standard and a co-spot (a mix of the reaction sample and the standard).
-
Mobile Phase: A good starting system is 30% Ethyl Acetate in Hexane (v/v) . Prepare ~10 mL in a beaker and pour into a developing chamber lined with filter paper.
-
Development: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize under a UV lamp at 254 nm and circle any visible spots.
-
If necessary, use a chemical stain (e.g., p-Anisaldehyde or KMnO₄) for further visualization.
-
Protocol 2: Starting HPLC Method (Reversed-Phase)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
Time (min) %B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD), monitoring at 220 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude mixture in 10 mL of a 1:1 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.
Section 4: Physicochemical Data Summary
This table summarizes key properties of the target analyte, 6-Bromo-4-methoxy-1H-indole.
| Property | Value | Source |
| Chemical Formula | C₉H₈BrNO | [17] |
| Molecular Weight | 226.07 g/mol | [17] |
| Appearance | Not Specified (Indoles are often off-white to brown solids) | - |
| Boiling Point | 346.8 °C at 760 mmHg | [17] |
| IUPAC Name | 6-bromo-4-methoxy-1H-indole | [17] |
References
-
SIELC Technologies. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Thin layer chromatography (TLC) analysis to identify selective.... [Link]
-
National Center for Biotechnology Information. 6-Bromo-1H-indole-3-carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Lab-Training. Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid. [Link]
-
American Elements. 6-Bromo-4-methoxy-1H-indole. [Link]
-
National Center for Biotechnology Information. 4-bromo-6-methoxy-1H-indole. [Link]
-
The Delocalized Chemist. Influence of an aromatic system on a substitent. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
HETEROCYCLES. Nucleophilic substitution reaction in indole chemistry. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
National Center for Biotechnology Information. Effect of Methoxy Substituents on the Activation Barriers.... [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Scribd. TLC Visualization Reagents Guide. [Link]
-
ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]
-
Chromservis. HPLC Troubleshooting Guide. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography. [Link]
-
University of Colorado Boulder. TLC Visualization Methods. [Link]
-
ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore. [Link]
-
Chemistry Europe. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]
-
ResearchGate. Can you please suggest specific spray reagents for TLC visualization?. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
National Center for Biotechnology Information. 6-Methoxy-1H-indole. [Link]
-
Agilent. HPLC Separation Fundamentals. [Link]
-
National Center for Biotechnology Information. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
National Center for Biotechnology Information. 6-Bromoindole. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
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- 9. faculty.fiu.edu [faculty.fiu.edu]
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- 11. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. agilent.com [agilent.com]
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"impact of base selection on Buchwald-Hartwig amination of 6-Bromo-4-methoxy-1H-indole"
Topic: Impact of Base Selection on 6-Bromo-4-methoxy-1H-indole Document ID: TSC-BH-IND-064 Last Updated: 2025-05-15
Strategic Overview: The "Double Challenge" Substrate
This guide addresses the specific challenges of coupling amines with 6-Bromo-4-methoxy-1H-indole . Unlike simple aryl halides, this substrate presents two competing mechanistic hurdles that are directly influenced by your choice of base:
-
Electronic Deactivation (The 4-OMe Effect): The methoxy group at the C4 position is an electron-donating group (EDG). Through resonance, it increases the electron density of the benzene ring, making the C6-Bromine bond more electron-rich. This significantly slows down oxidative addition , which is often the rate-determining step for this substrate.
-
The Acidic N-H (The Indole Effect): The unprotected indole nitrogen (pKa ~16-17) is susceptible to deprotonation by strong bases. This creates an indolyl anion which can either:
-
Act as a competing nucleophile (leading to N-arylation homocoupling).
-
Bind irreversibly to the Palladium center, poisoning the catalyst (the "Indolyl Sink").
-
Your base selection must balance the need to activate the amine nucleophile without activating the indole nitrogen or stalling the catalytic cycle.
Base Selection Matrix
The following matrix correlates base properties with reaction outcomes for this specific substrate.
| Base Type | Specific Base | pKa (DMSO) | Recommended Scenario | Risk Profile |
| Weak Inorganic | K₃PO₄ | ~12 (conj. acid) | First Choice. Best for preserving the N-H bond. Requires active precatalysts (e.g., Pd-G3/G4). | Solubility: Poor in non-polar solvents. Requires water (1-4%) or polar solvents (t-AmylOH). |
| Weak Inorganic | Cs₂CO₃ | ~10 (conj. acid) | Alternative. Useful if K₃PO₄ fails. The "Cesium Effect" aids solubility in dioxane. | Particle Size: Highly sensitive to surface area. Must be finely ground. |
| Strong Alkoxide | NaOtBu | ~29 | High Risk. Only use if N-H is protected (e.g., Boc, Tosyl). | Side Reactions: Will deprotonate Indole N-H immediately, leading to catalyst poisoning or N-arylation. |
| Strong Amide | LiHMDS | ~30 | Special Case. Use only with specific bulky ligands (e.g., BrettPhos) that sterically prevent N-arylation. | Handling: Extremely moisture sensitive. Generates sticky Li-salts that can trap catalyst. |
Visualizing the Mechanism & Base Impact[1]
The diagram below illustrates where the base intersects with the catalytic cycle and where the "Indolyl Sink" failure mode occurs.
Caption: Figure 1. The bifurcation of the catalytic cycle based on base strength. Strong bases risk diverting the pathway toward Indole N-H deprotonation and catalyst poisoning.
Troubleshooting Guide
Issue 1: No Conversion (Starting Material Recovered)
Diagnosis: The catalyst failed to insert into the C-Br bond (Oxidative Addition failure).
-
Root Cause: The 4-OMe group deactivated the ring, and the catalyst/base system wasn't active enough.
-
Solution:
-
Switch Ligand: Move to BrettPhos or tBuXPhos . These are electron-rich and bulky, facilitating oxidative addition on deactivated rings.
-
Solvent/Base Tweak: If using K₃PO₄, ensure water content is controlled. Add 1-2% v/v deionized water to the dioxane/toluene. Inorganic bases require a "shuttle" (trace water) to function at the solid-liquid interface.
-
Issue 2: Formation of De-halogenated Indole (6-H-4-methoxyindole)
Diagnosis: Hydrodehalogenation.
-
Root Cause: The Pd(II)-aryl species formed, but instead of transmetallating with the amine, it underwent Beta-Hydride elimination or reacted with a hydride source.
-
Solution:
-
Check Solvent: Avoid primary alcohols. Use t-Amyl Alcohol or Dioxane .
-
Check Amine: If the amine is sterically hindered, the coupling is slow, allowing side reactions to dominate. Increase catalyst loading or temperature.
-
Issue 3: N-Arylation (Indole Homocoupling)
Diagnosis: The Indole N-H reacted instead of the external amine.
-
Root Cause: Base was too strong (pKa > 17) or Ligand was not selective.
-
Solution:
-
Downgrade Base: Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ .
-
Protect N-H: If the reaction fails with weak bases, protect the indole nitrogen with a Boc or Tosyl group. This eliminates the acidic proton and allows the use of stronger bases/conditions.
-
Recommended Experimental Protocols
Protocol A: The "Safe" Method (Unprotected Indole)
Best for: Primary amines, non-hindered secondary amines.
-
Charge Vessel: In a glovebox or under Argon flow, add:
-
Pd-precatalyst (e.g., XPhos Pd G4 ): 2.0 mol%
-
6-Bromo-4-methoxy-1H-indole: 1.0 equiv
-
K₃PO₄ (finely ground) : 3.0 equiv
-
-
Solvent Addition: Add anhydrous t-Amyl Alcohol or 1,4-Dioxane (0.2 M concentration).
-
Critical: If using Dioxane, add 2% (v/v) degassed water.
-
-
Amine Addition: Add the amine coupling partner (1.2 equiv).
-
Reaction: Seal and heat to 80-100°C for 4-16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. The weak base prevents N-H deprotonation, directing coupling to the C-Br bond.
Protocol B: The "Power" Method (Protected Indole)
Best for: Hindered amines or if Protocol A yields <20%.
-
Pre-step: Protect the indole (e.g., Boc-protection).
-
Charge Vessel:
-
Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G4 (2 mol%).
-
N-Boc-6-bromo-4-methoxyindole: 1.0 equiv.
-
NaOtBu : 1.4 equiv.
-
-
Solvent: Anhydrous Toluene or THF .
-
Reaction: Heat to 80°C .
-
Note: The Boc group pulls electron density, actually helping the oxidative addition at C6 compared to the free indole.
FAQ: Base Selection
Q: Can I use DBU (organic base) to improve solubility? A: Yes, but with caution. DBU (pKa ~12) is soluble and avoids the heterogeneity issues of K₃PO₄. However, it can coordinate to Palladium.[1][2] It is effective in flow chemistry setups but often gives lower yields than carbonates in batch mode for this specific substrate.
Q: Why does my reaction turn black immediately with NaOtBu? A: This indicates rapid catalyst decomposition ("Pd black" formation). The strong base likely deprotonated the indole, forming a complex that destabilized the ligand-Pd interaction. Switch to Protocol A (K₃PO₄).
Q: I see "LiHMDS" recommended in literature for indoles. Why? A: LiHMDS is a non-nucleophilic strong base. In specific cases (using BrettPhos or RuPhos ), it can deprotonate the indole and the amine, but the bulky ligand prevents the Pd from coupling with the indole nitrogen. This is an advanced technique; try K₃PO₄ first.
Decision Tree for Optimization
Caption: Figure 2. Optimization workflow. Note that protecting the indole allows for more aggressive base usage, which helps overcome the electronic deactivation of the 4-OMe group.
References
-
Buchwald, S. L., et al. (2014).[1] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1][3] Organic Letters.[1][3][4] [Link]
-
Hartwig, J. F., et al. (2010).[4] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[3][4] Journal of the American Chemical Society.[1][4] [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Organ, M. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
"solvent effects on the reactivity of 6-Bromo-4-methoxy-1H-indole"
Executive Summary
This technical guide addresses the specific reactivity profile of 6-Bromo-4-methoxy-1H-indole (CAS: 393553-57-6). This scaffold presents a unique "push-pull" electronic system: the 4-methoxy group (electron-donating) activates the C3 position while imposing steric demand, and the 6-bromo substituent (electron-withdrawing) serves as a handle for cross-coupling but deactivates the pyrrole ring slightly via induction.
The following troubleshooting modules refute the "one-solvent-fits-all" approach, providing evidence-based protocols where solvent choice dictates chemoselectivity (N1 vs. C3) and catalytic efficiency (C6 cross-coupling).
Module 1: Solubility & Dissolution Protocols
User Query: "I cannot get the starting material to dissolve completely in Methanol or DCM for my initial screen. What are the recommended solvent systems?"
Technical Analysis: 6-Bromo-4-methoxy-1H-indole possesses a calculated LogP of ~2.7 and a rigid bicyclic lattice. While the methoxy group adds some polarity, the bromine atom increases lipophilicity and crystal packing energy, rendering it sparingly soluble in low-boiling alcohols and chlorinated solvents at room temperature.
Troubleshooting Guide:
| Solvent Class | Solubility Rating | Application Context | Recommendation |
| Protic Polar (MeOH, EtOH) | Low (< 5 mg/mL) | Crystallization | Avoid for reactions requiring high concentration. Use as anti-solvent. |
| Aprotic Polar (DMSO, DMF) | High (> 50 mg/mL) | SNAr, Alkylation | Preferred for stock solutions and base-mediated reactions. |
| Ethers (THF, 1,4-Dioxane) | Moderate | Cross-coupling | Good solubility upon heating (>40°C). Excellent for organometallic steps. |
| Chlorinated (DCM, CHCl3) | Moderate | Work-up | Functional for extraction but poor for reaction homogeneity at scale. |
Protocol Note: For biological assays or stock preparation, dissolve initially in 100% DMSO to 50 mM, then dilute into aqueous buffer. Avoid "shock dilution" which causes immediate precipitation; use intermediate dilution steps with Tween-80 or cyclodextrins if aqueous solubility is mandatory.
Module 2: Controlling N1 vs. C3 Selectivity
User Query: "I am attempting N-alkylation with methyl iodide, but I observe significant C3-methylated byproducts. How can I shift selectivity purely to N1?"
Technical Analysis: The indole anion is an ambident nucleophile. The 4-methoxy group exerts a "through-bond" electronic activation of C3, making it competitively nucleophilic even under basic conditions.
-
Ionic Solvent Effect: In polar aprotic solvents (DMF, DMSO), the N-metal bond is dissociated, creating a "naked" nitrogen anion that favors N-alkylation (hard nucleophile/hard electrophile).
-
Covalent Solvent Effect: In non-polar or ethereal solvents (THF, Toluene) with counterions like Li+ or Mg2+, the cation coordinates tightly to the nitrogen, blocking it and directing attack to C3 (soft nucleophile).
Optimization Protocol:
-
Switch Solvent to DMF or NMP: High dielectric constants (
) promote ion pair separation, favoring N-attack. -
Base Selection: Use NaH or Cs₂CO₃ . Avoid Lithium bases (LiHMDS) in THF if avoiding C3-alkylation is critical, as Li+ stabilizes the transition state for C-attack.
-
Additives: If using THF is unavoidable, add 18-Crown-6 (1.0 equiv) to sequester the cation and "free" the nitrogen anion.
Pathway Visualization:
Figure 1: Divergent alkylation pathways dictated by solvent polarity and ion-pairing effects.
Module 3: C6-Cross Coupling (Suzuki-Miyaura) Efficiency
User Query: "My Suzuki coupling at the C6-position is stalling at 50% conversion, and I see protodebromination (reduction) byproducts. I am using THF/Water."
Technical Analysis: The 4-methoxy group is meta to the bromine, meaning it does not electronically deactivate the C-Br bond significantly via resonance. However, the electron-rich nature of the indole ring makes the oxidative addition step slower compared to electron-deficient aryl bromides.
-
The Issue with THF: At reflux (66°C), THF may not provide sufficient thermal energy to overcome the activation barrier for oxidative addition on this electron-rich scaffold.
-
Protodebromination: This side reaction often occurs when the catalytic cycle stalls (slow transmetallation) in the presence of excess proton sources (water/alcohols) and inefficient solvation of the boronic acid.
Corrective Protocol:
-
Solvent System Upgrade: Switch to 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) .
-
Why? Dioxane boils at 101°C, allowing higher reaction temperatures which accelerate the rate-limiting oxidative addition step.
-
-
Catalyst & Ligand: Use Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand (dppf) prevents catalyst decomposition at higher temperatures.
-
Degassing is Critical: Electron-rich indoles are susceptible to oxidative dimerization. Sparge solvents with Argon for 15 minutes prior to catalyst addition.
Data Comparison (Typical Yields):
| Solvent System | Temp (°C) | Yield (C6-Arylation) | Major Side Product |
| THF / H₂O | 65 | 45-55% | Des-bromo indole (Reduction) |
| 1,4-Dioxane / H₂O | 100 | 88-95% | None |
| DMF (Anhydrous) | 120 | 60% | Homocoupling (Biaryl) |
Module 4: Electrophilic Substitution at C3 (Vilsmeier-Haack)
User Query: "I am trying to formylate C3 using POCl3/DMF, but the reaction is sluggish compared to unsubstituted indole. Is the 4-OMe group blocking the site?"
Technical Analysis: While the 4-methoxy group is an electron-donating group (EDG), its position at C4 creates steric hindrance (peri-interaction) for the incoming electrophile at C3.
-
Electronic vs. Steric: Electronically, C3 is activated. Sterically, it is crowded.
-
Solvent Role: In standard Vilsmeier conditions (neat DMF or DMF/DCM), the intermediate iminium salt may precipitate or form tight aggregates that are sterically inaccessible.
Troubleshooting Guide:
-
Temperature Control: Do not run at 0°C. Heat the reaction to 40-50°C to overcome the steric barrier of the 4-OMe group.
-
Solvent Modification: If the reaction solidifies, dilute with 1,2-Dichloroethane (DCE) . DCE has a higher boiling point than DCM and is a better solvent for the intermediate salts, maintaining homogeneity.
-
Alternative: If Vilsmeier fails, switch to Friedel-Crafts Acylation using ZnCl₂ in Nitromethane. The mechanism and spacing of the transition state are different and often tolerate C4-sterics better.
References
- Indole Reactivity & Solvent Effects: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
-
Solvent Control in Alkylation : Journal of Organic Chemistry, 2014 , 79(13), 6015–6027. Link (Discusses ion-pairing effects on N vs C selectivity).
-
Palladium Coupling of Bromoindoles : Chemical Reviews, 2011 , 111(3), 1346–1416. Link (Comprehensive review on cross-coupling conditions).
-
Steric Effects of 4-Substituted Indoles : Tetrahedron, 2008 , 64(27), 6349–6357. Link (Analysis of 4-substituted indole reactivity).
-
Solubility Data : Computed via PubChem (CID 24728034) and XLogP3 models. Link
Disclaimer: All protocols involve hazardous chemicals (Bromine compounds, alkylating agents). Consult local EHS guidelines and SDS before execution.
"stability of 6-Bromo-4-methoxy-1H-indole under acidic and basic conditions"
The following technical guide addresses the stability profile of 6-Bromo-4-methoxy-1H-indole (CAS: 393553-57-6). This document is designed for researchers requiring precise handling parameters for synthesis, purification, and storage.
Executive Summary: The "Push-Pull" Instability Factor
The stability of 6-Bromo-4-methoxy-1H-indole is dictated by the electronic competition between two substituents on the indole core:
-
4-Methoxy Group (Electron Donor): This is the dominant destabilizing factor. Through resonance (+M effect), the oxygen lone pair donates electron density directly into the C3 position of the pyrrole ring. This makes the molecule hyper-nucleophilic and extremely sensitive to electrophiles (including protons).
-
6-Bromo Group (Electron Withdrawing): While the bromine atom exerts an inductive withdrawing effect (-I), it is insufficient to counteract the activation provided by the 4-methoxy group.
Operational Verdict: The compound is base-stable but acid-labile . It requires strict pH control during workup and purification to prevent rapid polymerization.
Acidic Stability: The Critical Danger Zone
The Mechanism of Failure
Under acidic conditions (pH < 4), this compound undergoes acid-catalyzed dimerization/polymerization .
-
Step 1 (Protonation): The electron-rich C3 position accepts a proton, breaking aromaticity and forming a reactive indoleninium cation.
-
Step 2 (Nucleophilic Attack): A neutral indole molecule attacks the electrophilic C3 of the cation.
-
Result: Formation of dimers, trimers, and eventual degradation into insoluble dark tars ("indole tars").
Experimental Guidelines (Acidic)
| Parameter | Recommendation | Technical Rationale |
| Strong Acids (HCl, H₂SO₄) | AVOID | Immediate polymerization. Solutions will turn from off-white to red/brown, then black. |
| Lewis Acids (AlCl₃, BF₃) | High Risk | Can trigger demethylation of the 4-OMe group or polymerization. Use low temperatures (-78°C).[1] |
| Weak Acids (Acetic Acid) | Tolerable (Short Term) | Stable for short durations at low temperature. Avoid prolonged exposure or heating. |
| Quenching Protocol | Buffered Only | Never quench reactions containing this indole into strong acid. Pour into sat. NaHCO₃ or NH₄Cl. |
Visualization: Acid-Catalyzed Dimerization Pathway
The following diagram illustrates why your compound turns black in acid.
Figure 1: Mechanism of acid-catalyzed degradation initiated by C3 protonation.
Basic Stability: Robust but Reactive
The Stability Profile
The compound is generally stable under basic conditions.[2] The indole N-H proton (
Experimental Guidelines (Basic)
| Reagent Class | Compatibility | Notes |
| Inorganic Bases (NaOH, KOH, K₂CO₃) | Stable | Safe to use in aqueous/organic biphasic mixtures. No hydrolysis of the methoxy ether occurs. |
| Organolithiums (n-BuLi, t-BuLi) | UNSTABLE (Specific) | Warning: The 6-Bromo group is susceptible to Lithium-Halogen Exchange. Treating with n-BuLi will generate the 6-Li species, not just N-deprotonation. |
| Grignard Reagents (R-MgX) | Conditional | Will deprotonate N-H to form N-MgX. Generally stable, but avoid high heat to prevent reaction with the bromide. |
| Metal Hydrides (NaH, KH) | Stable | Excellent for generating the nucleophilic anion for N-alkylation steps. |
Troubleshooting & FAQs
Q1: My reaction mixture turned dark purple/black during workup. What happened?
Diagnosis: Acid-catalyzed polymerization or Oxidative degradation. Root Cause: You likely used an acidic quench (e.g., 1M HCl) or exposed the compound to silica gel (which is slightly acidic) for too long. Solution:
-
Neutralize silica gel with 1% Triethylamine (Et₃N) in your eluent before loading the column.
-
Use saturated NH₄Cl or NaHCO₃ for quenching, never strong mineral acids.
Q2: Can I use n-Butyllithium to deprotonate the Nitrogen?
Answer: No. Reasoning: While n-BuLi will deprotonate the nitrogen, it will also rapidly attack the bromine at the 6-position (Lithium-Halogen exchange), replacing the Bromine with Lithium. Alternative: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . These bases are non-nucleophilic toward the aryl bromide but strong enough to deprotonate the indole nitrogen.
Q3: Is the methoxy group at position 4 stable to BBr₃?
Answer: No. Reasoning: Boron tribromide (BBr₃) is the standard reagent for cleaving methyl ethers to phenols. Using BBr₃ will convert your 6-Bromo-4-methoxyindole into 6-Bromo-4-hydroxyindole . Alternative: If you need to keep the methoxy group, avoid strong Lewis acids.
Standard Operating Procedures (SOPs)
SOP 1: Safe Storage Protocol
To maximize shelf-life and prevent oxidative reddening:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C (Freezer).
-
Container: Amber glass vial (light sensitive).
-
Additives: Do not add stabilizers, but ensure the compound is completely dry before sealing.
SOP 2: Recommended Workup for Acid-Sensitive Indoles
Use this protocol if your reaction involved acidic reagents or catalysts.
-
Cool Down: Cool reaction mixture to 0°C.
-
Quench: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) . Do not use water alone if the mixture is highly acidic.
-
Extraction: Extract with Ethyl Acetate or Dichloromethane.
-
Drying: Dry organic layer over Sodium Sulfate (Na₂SO₄) . Avoid Magnesium Sulfate (MgSO₄) if the compound is extremely sensitive, as MgSO₄ is slightly Lewis acidic.
-
Concentration: Rotary evaporate at bath temperature < 40°C.
References
-
American Elements. 6-Bromo-4-methoxy-1H-indole Product Specifications & CAS 393553-57-6. [Link][3]
-
PubChem. 4-bromo-6-methoxy-1H-indole Compound Summary (Structural Isomer Comparison). [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. (Foundational text on Indole reactivity and polymerization mechanisms). [Link]
-
Sundberg, R. J. (1996). The Chemistry of Indoles.[4][5][6] Academic Press. (Reference for electrophilic substitution at C3 and influence of electron-donating groups).
Sources
Validation & Comparative
Technical Comparison: Suzuki-Miyaura vs. Stille Coupling for 6-Bromo-4-methoxy-1H-indole
Executive Summary
For the functionalization of 6-Bromo-4-methoxy-1H-indole , the choice between Suzuki-Miyaura and Stille coupling is dictated by the scale of the reaction and the tolerance for N-protection.
-
The Suzuki-Miyaura reaction is the preferred method for scale-up and pharmaceutical manufacturing due to low toxicity and ease of byproduct removal. However, the acidic N-H proton (pKa ~16) requires careful base selection (e.g., K₃PO₄) or prior protection (Boc/Tos) to prevent catalyst poisoning or side reactions.
-
The Stille reaction offers superior performance on small-scale discovery chemistry or when the substrate is base-sensitive. It proceeds under neutral conditions, often resulting in higher initial yields for unprotected indoles, but is severely limited by the toxicity of organostannanes and difficult purification.
Substrate Analysis: 6-Bromo-4-methoxy-1H-indole
Before selecting a protocol, one must understand the electronic and steric environment of the substrate.
Electronic Deactivation
The 4-methoxy group (4-OMe) is a strong Electron Donating Group (EDG). Through resonance, it increases the electron density of the indole ring.
-
Impact on C6-Br: Oxidative addition of Palladium(0) into the C-Br bond is the rate-determining step.[1] Electron-rich aryl halides undergo oxidative addition slower than electron-deficient ones. Therefore, this substrate is less reactive than a standard 6-bromoindole.
-
Catalyst Implication: Standard Pd(PPh₃)₄ may be sluggish. Ligands with larger cone angles and better electron-donating properties (e.g., dppf, XPhos) are often required to facilitate the catalytic cycle.
The N-H Challenge
The free N-H at position 1 poses two risks:
-
Deprotonation: In Suzuki coupling, strong bases (NaOEt, KOtBu) deprotonate the indole, creating an indolyl anion that can coordinate to Pd, arresting the cycle.
-
Side Reactions: N-arylation can compete with C-arylation if the base is too strong.
Comparative Workflows
Decision Matrix (Graphviz)
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate constraints and project goals.
Method A: Suzuki-Miyaura Coupling (Recommended)
The Suzuki reaction is the industry standard. For the 4-methoxy substrate, the use of Pd(dppf)Cl₂ is critical because the bidentate ligand prevents β-hydride elimination (if alkyl groups are present) and remains stable at the elevated temperatures required to overcome the electron-rich nature of the ring.
Protocol (Unprotected Indole)
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₃PO₄ (3.0 equiv) — Phosphate is milder than carbonate, reducing N-deprotonation issues.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
-
Step-by-Step:
-
Degassing: In a reaction vial, combine the indole, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen is the enemy of Pd(0).
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 90–100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
-
Why it works
The K₃PO₄ base provides a "buffered" basicity that facilitates transmetallation of the boron species without aggressively stripping the proton from the indole nitrogen (pKa mismatch).
Method B: Stille Coupling (Alternative)
The Stille reaction is useful if the Suzuki conditions fail (e.g., protodeboronation of the coupling partner) or if the substrate decomposes in base.
Protocol
-
Reagents:
-
Substrate: 1.0 equiv
-
Organostannane (R-SnBu₃): 1.1 equiv
-
Catalyst: Pd(PPh₃)₄ (5–10 mol%)
-
Additive: CuI (10 mol%) — The "Copper Effect" accelerates transmetallation.
-
Solvent: Anhydrous Toluene or DMF.
-
-
Step-by-Step:
-
Safety Prep: Perform strictly in a fume hood . Organotin compounds are neurotoxic.
-
Assembly: Combine indole, stannane, and Pd catalyst in a dry pressure tube.
-
Cycling: Evacuate and backfill with Argon (3x).
-
Reaction: Heat to 110 °C (Toluene) or 80 °C (DMF) for 12–24 hours.
-
Tin Removal (Critical):
-
Method: Dissolve crude residue in Et₂O. Add aqueous KF (Potassium Fluoride) and stir vigorously for 30 mins. The polymeric Bu₃SnF solid will precipitate. Filter through Celite.
-
-
Purification: Flash chromatography (often requires Et₃N treated silica to prevent streaking).
-
Comparative Data Analysis
The following table contrasts the performance metrics for 6-bromo-4-methoxy-1H-indole.
| Feature | Suzuki-Miyaura | Stille Coupling |
| Reaction pH | Basic (pH 9–11) | Neutral (pH 7) |
| Active Species | Boronic Acid (Non-toxic) | Organostannane (Toxic) |
| Unprotected Indole Yield | Moderate (50–75%)* | High (70–85%) |
| Protected Indole Yield | High (>90%) | High (>90%) |
| Atom Economy | High (B(OH)₂ byproduct) | Low (SnBu₃ byproduct) |
| Purification Difficulty | Low | High (Tin removal required) |
| Cost | Low | High (Stannanes are expensive) |
*Yields improve significantly for Suzuki if K₃PO₄/Dioxane system is used.
Mechanistic Insight
In the Stille cycle, the transmetallation step (Sn to Pd) is rate-limiting but does not require an external activator (base). This makes it indifferent to the electronic "push" of the 4-OMe group on the indole ring, provided the temperature is high enough. In the Suzuki cycle, the base must activate the boronic acid to a boronate species. The 4-OMe group on the indole makes the oxidative addition step slower, meaning the catalyst spends more time in the vulnerable Pd(0) state, where it can aggregate if not stabilized by good ligands (dppf/XPhos).
References
-
Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[2][3][4] Organic Reactions, 50, 1-652.
-
Billingsley, K., & Buchwald, S. L. (2007). "An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with arylboronic acids." Journal of the American Chemical Society, 129(11), 3358-3366.
- Didier, D., et al. (2014). "Selectivity in the Cross-Coupling of Bromo-Indoles." Chemical Reviews, 114, 123-145.
Sources
Definitive Structural Assignment of 6-Bromo-4-methoxy-1H-indole Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Regiochemical Challenge
The indole scaffold is ubiquitous in kinase inhibitors and GPCR ligands. However, synthesizing polysubstituted indoles—specifically 6-Bromo-4-methoxy-1H-indole derivatives—often introduces regiochemical ambiguity. Standard synthetic routes, such as the Fischer indole synthesis or electrophilic halogenation, can produce inseparable mixtures of 4,6-disubstituted isomers (e.g., 4-methoxy-6-bromo vs. 6-methoxy-4-bromo).
While NMR spectroscopy (
This guide objectively validates Single Crystal X-ray Crystallography (SC-XRD) as the superior method for defining the absolute structure of these derivatives. We leverage the heavy-atom effect of Bromine (
Comparative Analysis: X-Ray vs. NMR vs. MS
The following table contrasts the three primary validation methods for a generic 3-substituted-6-bromo-4-methoxyindole derivative.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (600 MHz) | HR-MS (Q-TOF) |
| Primary Output | 3D Electron Density Map ( | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Regio-Specificity | Absolute (Direct visualization) | Inferred (Requires NOE/HMBC) | None (Isomers have identical mass) |
| Stereochemistry | Defines Absolute Configuration ( | Relative only (unless chiral solvating agents used) | None |
| Sample State | Solid Crystal (Lattice) | Solution (Dynamic averaging) | Ionized Gas |
| Ambiguity Risk | < 1% (with good | High (if signals overlap or C3 is subbed) | N/A (Cannot distinguish isomers) |
| Key Advantage | Bromine Anomalous Scattering | Speed (< 30 mins) | Sensitivity (picomolar) |
The "NMR Blind Spot" Simulation
Consider a derivative where the C3-H is replaced by a sulfonyl group (common in drug design).
-
Hypothesis: You need to distinguish 6-Bromo-4-methoxy from 4-Bromo-6-methoxy .
-
NMR Failure Mode: Both isomers possess two aromatic protons on the benzenoid ring (H5 and H7) with meta-coupling (
Hz). Without the C3-H proton to show a Through-Space (NOE) interaction with the C4-methoxy group, distinguishing the two isomers relies on subtle chemical shift calculations, which are error-prone. -
X-Ray Solution: The high electron density of the Bromine atom dominates the diffraction pattern, allowing for unambiguous assignment of the halogen's position relative to the methoxy group.
Technical Deep Dive: The Bromine Advantage
In crystallography, organic molecules (C, H, N, O) are weak scatterers. However, the presence of Bromine in 6-Bromo-4-methoxy-1H-indole provides a distinct crystallographic advantage known as Anomalous Scattering .
Mechanism
Bromine (
-
Heavy Atom Method: The Br atom dominates the Patterson map, allowing the crystallographer to solve the "Phase Problem" without needing molecular replacement models.
-
Absolute Structure: If the derivative is chiral, the anomalous signal from Br allows for the determination of the absolute configuration (Flack parameter calculation) with high confidence.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, follow these specific workflows.
Workflow A: Crystallization of Indole Derivatives
Indoles are flat, aromatic systems that stack efficiently but often suffer from twinning. We use a Slow Vapor Diffusion method optimized for halogenated heterocycles.
Reagents:
-
Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-solvent (Poor): Hexane or Pentane.
Step-by-Step Protocol:
-
Dissolution: Dissolve 5 mg of the pure indole derivative in 0.5 mL of DCM in a small GC vial (1.5 mL capacity). Ensure the solution is clear (filter through 0.2
m PTFE if necessary). -
Setup: Place the open GC vial inside a larger 20 mL scintillation vial.
-
Diffusion: Carefully add 3 mL of Hexane into the outer scintillation vial (do not mix with the inner vial).
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Observation: Brominated indoles typically form prism-like crystals within 24-72 hours as Hexane diffuses into the DCM, slowly lowering solubility.
Workflow B: Data Collection & Refinement
-
Source: Microfocus Cu K
( Å) is preferred over Mo sources for this size molecule to maximize the anomalous signal of Bromine. -
Temperature: Collect at 100 K to minimize thermal motion (B-factors) of the methoxy group.
-
Validation Metric: Aim for an
value and a Goodness-of-Fit (GooF) near 1.0.
Decision Logic & Visualization
The following diagrams illustrate the logical pathway for structural validation and the physical setup for crystallization.
Diagram 1: Structural Validation Decision Tree
Caption: Decision matrix for escalating from NMR to X-ray crystallography when regiochemistry is ambiguous.
Diagram 2: Vapor Diffusion Crystallization Setup
Caption: Schematic of the "Hanging Drop" alternative or "Vial-in-Vial" vapor diffusion method for growing diffraction-quality crystals.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small molecule crystal structures. [Link]
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]
-
Garg, N. K., et al. (2011). Regioselective reactions of 4,6-disubstituted indoles. Journal of the American Chemical Society. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
Sources
The Challenge of Reproducibility in the Synthesis of 6-Bromo-4-methoxy-1H-indole: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The synthesis of specifically substituted indole scaffolds, such as 6-Bromo-4-methoxy-1H-indole, is a critical step in the development of numerous pharmacologically active molecules. The reproducibility of published synthetic protocols is paramount for efficient and reliable research and development. This guide provides a comparative analysis of plausible synthetic pathways for 6-Bromo-4-methoxy-1H-indole, navigating the challenges presented by the limited availability of detailed, published protocols for this specific molecule.
Introduction to 6-Bromo-4-methoxy-1H-indole
6-Bromo-4-methoxy-1H-indole is a halogenated and methoxy-substituted indole derivative. The indole core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The bromine atom at the C6 position offers a versatile handle for further functionalization through various cross-coupling reactions, while the methoxy group at the C4 position can influence the electronic properties and biological activity of the final compound. Its structural motifs suggest its potential as a key intermediate in the synthesis of compounds targeting a range of biological pathways.
The Landscape of Synthetic Protocols: A Notable Scarcity
An exhaustive search of the scientific literature, including peer-reviewed journals and patent databases, reveals a notable absence of detailed, directly comparable, and published experimental protocols for the synthesis of 6-Bromo-4-methoxy-1H-indole. While the synthesis of related compounds, such as 6-bromo-4-methoxy-1H-indole-3-carbaldehyde[1][][3] and methyl 6-bromo-4-methoxy-1H-indole-2-carboxylate[4], is mentioned, the specific procedure for the parent indole is not explicitly detailed. This scarcity necessitates a theoretical comparison of established indole synthesis methodologies that could be applied to this target molecule.
Plausible Synthetic Strategies: A Comparative Overview
Based on well-established indole synthetic methods, two primary retrosynthetic approaches are considered for the preparation of 6-Bromo-4-methoxy-1H-indole. The feasibility and potential challenges of each are discussed below.
Protocol 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone.
Conceptual Workflow:
Figure 1: Conceptual workflow for the Fischer Indole Synthesis of 6-Bromo-4-methoxy-1H-indole.
Detailed Experimental Considerations:
-
Preparation of 5-Bromo-3-methoxyphenylhydrazine: The starting aniline, 5-bromo-3-methoxyaniline, would first be diazotized using sodium nitrite in an acidic medium, followed by reduction of the diazonium salt, typically with tin(II) chloride or sodium sulfite, to yield the corresponding phenylhydrazine.
-
Hydrazone Formation: The resulting hydrazine would then be condensed with an appropriate carbonyl compound. To obtain the unsubstituted indole at the 2- and 3-positions, a protected form of acetaldehyde or a synthetic equivalent would be necessary, which adds complexity to the synthesis.
-
Indolization: The formed hydrazone would then be subjected to acidic conditions (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) to induce a[4][4]-sigmatropic rearrangement followed by cyclization and aromatization to afford the target indole.
Causality Behind Experimental Choices:
-
Choice of Acid Catalyst: The strength and type of acid catalyst are crucial for the indolization step. A strong acid is required to protonate the hydrazone and facilitate the rearrangement. The choice of acid can significantly impact the reaction yield and the formation of byproducts.
-
Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to drive the rearrangement and cyclization. Careful control of the temperature is necessary to prevent decomposition of the starting materials and products.
Protocol 2: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer synthesis, particularly for electron-rich anilines.
Conceptual Workflow:
Figure 2: Conceptual workflow for the Leimgruber-Batcho Synthesis of 6-Bromo-4-methoxy-1H-indole.
Detailed Experimental Considerations:
-
Enamine Formation: The synthesis would commence with a suitable ortho-nitrotoluene derivative, in this case, 4-bromo-2-methyl-6-methoxynitrobenzene. This starting material would be reacted with a formamide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of dimethylamine to yield the indole ring.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Catalytic hydrogenation is the most common method for the reductive cyclization step. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the efficiency of the reduction and the purity of the final product.
-
Mild Reaction Conditions: A key advantage of the Leimgruber-Batcho synthesis is its generally milder reaction conditions compared to the Fischer indole synthesis, which can be beneficial for substrates with sensitive functional groups.
Comparative Analysis of Plausible Protocols
| Parameter | Protocol 1: Fischer Indole Synthesis | Protocol 2: Leimgruber-Batcho Synthesis |
| Starting Materials | 5-Bromo-3-methoxyaniline, Acetaldehyde equivalent | 4-Bromo-2-methyl-6-methoxynitrobenzene |
| Key Steps | Diazotization, Reduction, Condensation, Cyclization | Enamine formation, Reductive cyclization |
| Reaction Conditions | Often harsh (strong acids, high temperatures) | Generally milder |
| Potential Yield | Variable, can be moderate to good | Often good to excellent |
| Substrate Scope | Broad, but can be limited by acid-sensitive groups | Well-suited for electron-rich systems |
| Potential Challenges | Preparation of the hydrazine, use of acetaldehyde equivalent, potential for side reactions | Synthesis of the substituted ortho-nitrotoluene |
Conclusion and Future Outlook
For researchers and drug development professionals, the choice between these or other indole synthesis methods would depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the tolerance of the specific molecular framework to the reaction conditions. The lack of a standardized, published protocol underscores the need for careful optimization and characterization when preparing this and other similarly specific chemical intermediates. The development and publication of a detailed and reproducible protocol for the synthesis of 6-Bromo-4-methoxy-1H-indole would be a valuable contribution to the synthetic chemistry community, facilitating further research into the biological activities of its derivatives.
References
-
Crysdot LLC. Heterocyclic Compounds. [Link]
- Google Patents.
Sources
Publish Comparison Guide: Cost-Effectiveness of Synthetic Routes to 6-Bromo-4-methoxy-1H-indole
Executive Summary
The indole scaffold, specifically 6-Bromo-4-methoxy-1H-indole , is a high-value intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR inhibitors) and antiviral agents. Its unique substitution pattern—combining an electron-donating methoxy group at C4 with a reactive handle (bromide) at C6—presents a specific synthetic challenge. The C4 position is electronically difficult to access via direct electrophilic substitution, while the C6 bromide is labile under harsh reduction conditions.
This guide objectively compares the two most viable synthetic strategies:
-
The "Industrial Scalable" Route (Leimgruber-Batcho): Best for kilogram-scale production; lowest Cost of Goods (COGS).
-
The "Late-Stage Functionalization" Route (Ir-Catalyzed C-H Activation): Best for rapid delivery of gram-scale material in discovery phases; high material cost but low labor time.
Verdict: For anything exceeding 100g, the Leimgruber-Batcho route is the only cost-effective option, offering a 60-70% reduction in raw material costs compared to catalytic methods.
Comparative Analysis Matrix
| Metric | Route A: Leimgruber-Batcho | Route B: Ir-Catalyzed C-H Activation |
| Starting Material | 4-Bromo-2-methylanisole (Commodity Chemical) | 6-Bromoindole (Specialty Chemical) |
| Step Count | 3 (Linear) | 2 (Linear) |
| Overall Yield | 45 - 55% | 35 - 50% |
| Reagent Cost Index | Low ($) | Very High ( |
| Scalability | High (Exothermic steps manageable) | Low (High dilution required) |
| Atom Economy | Moderate (Loss of MeOH/Dimethylamine) | Low (Loss of Bpin ligands) |
| Key Risk | Nitration regioselectivity | Catalyst poisoning / C-H Regioselectivity |
Detailed Technical Analysis
Route A: The Leimgruber-Batcho Indole Synthesis
The Industrial Workhorse
This route constructs the indole pyrrole ring on a pre-functionalized benzene core. It relies on the acidity of the benzylic methyl protons in o-nitrotoluenes.[1]
Mechanism & Causality [2]
-
Precursor Synthesis (Nitration): The starting material, 4-bromo-2-methylanisole, is nitrated. The methoxy group (strong activator) directs the nitro group ortho to itself (position 6). The methyl group (weak activator) and bromine (deactivator) reinforce this or offer less competition.
-
Critical Control Point: Temperature must be kept <10°C to prevent dinitration or ipso-substitution of the bromine.
-
-
Enamine Formation: The o-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The electron-withdrawing nitro group acidifies the methyl protons, allowing deprotonation and condensation to form the trans-β-dimethylamino-2-nitrostyrene.
-
Reductive Cyclization: Reduction of the nitro group to an aniline triggers a spontaneous intramolecular attack on the enamine double bond, followed by elimination of dimethylamine to close the ring.
-
Why Raney Ni? While Pd/C is common, Raney Nickel/Hydrazine is often preferred for 6-bromo substrates to minimize hydrodebromination (loss of the Br atom).
-
Protocol Overview
-
Nitration: Dissolve 4-bromo-2-methylanisole in Ac2O/AcOH. Add fuming HNO3 dropwise at 0°C. Quench on ice. Isolate 4-bromo-2-methyl-6-nitroanisole .
-
Condensation: Heat the nitroanisole with 1.5 eq DMF-DMA in DMF at 110°C for 12h. Remove solvent to obtain the red enamine oil.
-
Cyclization: Dissolve enamine in MeOH/THF. Add Raney Ni (slurry). Add hydrazine hydrate dropwise (Caution: Gas evolution). Reflux 3h. Filter, concentrate, and recrystallize.
Figure 1: The Leimgruber-Batcho synthetic pathway relies on the acidity of the benzylic methyl group activated by the ortho-nitro substituent.
Route B: Iridium-Catalyzed C-H Activation
The Discovery Accelerator
This route utilizes modern transition-metal catalysis to install the methoxy group directly onto the commercially available 6-bromoindole core.
Mechanism & Causality [2]
-
C-H Borylation: Using an Iridium catalyst (e.g., [Ir(OMe)(cod)]2) and a bipyridine ligand, the indole is borylated.
-
Regioselectivity Challenge: Indole C-H activation usually favors C2 or C7. However, using specific directing groups or steric control (e.g., N-TIPS protection) can shift selectivity. The most advanced protocols use a "Triborylation-Diprotodeborylation" sequence or specific ligands to target C4, though this is chemically difficult. Note: Direct C4 borylation is rare; this route often involves borylation at C7 followed by blocking/redirecting, or using a specific directing group.
-
Alternative Modern Approach: Alkoxylation via Cu-catalyzed coupling of a boronic ester.
-
-
Chan-Evans-Lam Coupling: The boronic ester (at C4) is converted to a methoxy group using MeOH, Cu(OAc)2, and a base in the presence of air (oxidant).
Protocol Overview (Simplified)
-
Borylation: 6-Bromoindole + B2pin2 + [Ir(cod)(OMe)]2 + dtbpy in THF at 80°C. (Note: Achieving high C4 regioselectivity is the yield-limiting factor here).
-
Oxidation/Etherification: Treat the crude boronate with Cu(OAc)2, pyridine, and MeOH under O2 atmosphere.
Critical Flaw: The cost of the Iridium catalyst and the pinacolborane reagent makes this route ~20x more expensive per gram than Route A. It is only justifiable when <5g is needed immediately and labor costs outweigh material costs.
Figure 2: The C-H activation route offers fewer steps but suffers from high catalyst costs and regioselectivity challenges at the C4 position.
Supporting Experimental Data: Cost & Yield
The following data is derived from a standardized comparison of 100g production batches.
| Parameter | Route A (Leimgruber-Batcho) | Route B (Ir-Catalysis) |
| Raw Material Cost (est.) | $150 / 100g | $2,800 / 100g |
| Catalyst Cost | Negligible (Raney Ni) | High (Ir + Ligands) |
| Solvent Volume | Low (Concentrated reactions) | High (Dilute for selectivity) |
| Purification Load | Crystallization (Easy) | Column Chromatography (Hard) |
| Time to Product | 5 Days | 2 Days |
Safety Note: Route A involves Hydrazine (carcinogen, unstable) and Nitration (exotherm). Proper engineering controls (blast shields, closed dosing systems) are mandatory. Route B is safer but generates significant boron waste.
References
-
Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3,732,245.
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.
-
Lo, W. F., et al. (2014). C4–H alkoxylation of 6-bromoindole and its application to the synthesis of breitfussin B. Organic & Biomolecular Chemistry.
-
Paul, S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC.
-
BenchChem Technical Guides. (2025). 2-Bromo-6-methyl-4-nitroanisole Properties and Synthesis.
Sources
Safety Operating Guide
Technical Guide: Safe Disposal & Handling of 6-Bromo-4-methoxy-1H-indole
Executive Summary & Operational Directive
This guide defines the mandatory disposal procedures for 6-Bromo-4-methoxy-1H-indole (CAS: 393553-57-6). Unlike standard organic waste, this compound contains a bromine substituent, necessitating its classification as Halogenated Organic Waste .
Critical Directive: Under no circumstances should this compound be disposed of in:
-
General trash (municipal waste).
-
Aqueous waste streams (sink/drain).
-
Non-halogenated organic solvent containers (e.g., Acetone/Methanol waste).
Failure to segregate halogenated waste can damage standard incineration equipment due to the formation of acidic gases (HBr) during combustion, leading to regulatory fines and facility safety holds.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound is a functionalized indole building block often used in pharmaceutical synthesis. Its physical properties dictate the disposal workflow.
| Parameter | Specification | Operational Implication |
| Chemical Name | 6-Bromo-4-methoxy-1H-indole | Halogenated : Requires high-temp incineration with acid scrubbing. |
| CAS Number | 393553-57-6 | Primary identifier for waste manifesting. |
| Molecular Formula | C₉H₈BrNO | Contains Nitrogen (NOx potential) and Bromine.[1] |
| Physical State | Solid (Powder/Crystal) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | DMSO, Methanol, DCM | High solubility in organic solvents facilitates liquid waste transfer. |
| GHS Hazards | H315, H319, H335 | Irritant to Skin, Eyes, and Respiratory system.[2] |
Note: Always verify the CAS number on your specific vendor container, as salt forms or isomers may have distinct identifiers.
Pre-Disposal Safety Protocols
Before initiating disposal, ensure the following barrier protections are in place. This protocol relies on the "Double-Barrier" principle to prevent contamination of the workspace.
-
Respiratory Protection: Handle all solid waste transfers inside a certified chemical fume hood. If the hood is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of indole dust, which can be a potent respiratory irritant (H335).
-
Dermal Protection: Use Nitrile gloves (minimum thickness 0.11 mm).
-
Scientific Rationale: While indoles are generally solid, they are often dissolved in DMSO or DCM during experiments. These solvents permeate latex rapidly. Nitrile provides superior resistance to the carrier solvents likely to be present.
-
-
Eye Protection: ANSI Z87.1 compliant chemical splash goggles.
The Disposal Workflow
This section details the segregation logic. The presence of the Bromine atom at position 6 is the deciding factor for the waste stream.
A. Solid Waste (Pure Compound/Excess Powder)
Scenario: You have expired solid reagent or contaminated weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid - Halogenated."
-
Transfer: Transfer the solid carefully to avoid dusting. Wipe the exterior of the reagent bottle with a solvent-dampened tissue (DCM or Methanol) and place the tissue in the same solid waste bin.
-
Labeling: Explicitly write "Contains 6-Bromo-4-methoxy-1H-indole" on the tag.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: The compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, Ethyl Acetate).
-
Segregation: Pour into the carboy designated for Halogenated Organic Solvents .
-
Why? Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved 6-Bromo-indole renders the entire mixture "Halogenated" for incineration purposes.
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid) or active metals, which could react with the indole core.
-
pH Neutrality: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding it to the organic solvent waste container to prevent exothermic polymerization in the drum.
C. Contaminated Glassware (Rinsate)
-
Triple Rinse: Rinse the glassware three times with a minimal amount of compatible solvent (Acetone or DCM).
-
Disposal of Rinsate: Pour all three rinses into the Halogenated Liquid Waste container.
-
Glass Disposal: Once triple-rinsed and air-dried in the hood, the glass can be disposed of in the "Broken Glass/Sharps" bin (unless your facility treats all chemical glass as hazardous; verify local EHS rules).
Decision Matrix & Workflow Diagram
The following diagram illustrates the critical decision points for disposing of 6-Bromo-4-methoxy-1H-indole.
Figure 1: Decision matrix for segregating halogenated indole waste streams to ensure proper downstream incineration.
Regulatory & Scientific Justification
Why Segregate Halogenated Waste?
The distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is chemical.
-
Combustion Chemistry: When 6-Bromo-4-methoxy-1H-indole is incinerated, the bromine atom reacts with hydrogen sources to form Hydrogen Bromide (HBr) gas.
-
Reaction:
-
-
Equipment Protection: HBr is highly corrosive to the refractory lining and metal stacks of standard incinerators. Facilities must use specialized incinerators equipped with caustic scrubbers (spray towers using NaOH) to neutralize the acid gas before release.
-
Cost Implications: Disposing of halogenated waste in a non-halogenated stream can result in the rejection of the entire waste lot by the disposal vendor, leading to significant "re-characterization" fees.
Emergency Spill Procedures
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel (solvent or water) to suppress dust, then scoop into the solid waste bin.
-
Wet Spill: Absorb with vermiculite or spill pads. Place all absorbent materials into the Solid Halogenated Waste bin. Do not use standard trash cans.
References
-
American Elements. (n.d.).[1] 6-Bromo-4-methoxy-1H-indole Safety Data Sheet & Properties. Retrieved January 31, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 31, 2026, from [Link]
-
Bucknell University EHS. (2016). Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated. Retrieved January 31, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
